Hexahydroindan

Catalog No.
S590035
CAS No.
496-10-6
M.F
C9H16
M. Wt
124.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexahydroindan

CAS Number

496-10-6

Product Name

Hexahydroindan

IUPAC Name

2,3,3a,4,5,6,7,7a-octahydro-1H-indene

Molecular Formula

C9H16

Molecular Weight

124.22 g/mol

InChI

InChI=1S/C9H16/c1-2-5-9-7-3-6-8(9)4-1/h8-9H,1-7H2

InChI Key

BNRNAKTVFSZAFA-UHFFFAOYSA-N

SMILES

C1CCC2CCCC2C1

Synonyms

cis-hydrindane, hydrindane

Canonical SMILES

C1CCC2CCCC2C1

The exact mass of the compound Hexahydroindan is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76669. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

cis-hexahydroindan vs trans-hexahydroindan stereochemistry

Author: Smolecule Technical Support Team. Date: February 2026

Structural & Thermodynamic Properties

The table below summarizes the key differences between the isomers, drawing from experimental calorimetric data and molecular mechanics calculations [1] [2] [3].

Property cis-Hexahydroindan trans-Hexahydroindan
Ring Fusion cis-decalin type trans-decalin type [4]
Conformational Flexibility Two interchangeable conformations (steroid & non-steroid forms) [2] [4] One rigid conformation [2] [4]
Point Group C₁ [4] C₂ (possesses a C₂ axis) [4]
Relative Enthalpy (ΔH) Higher by ~1.07 kcal/mol [4] Lower (more enthalpically favorable) [4]
Relative Entropy (S) Higher [4] Lower by ~2.3 kcal/mol⁻¹ [4]
Relative Stability More stable above ~200°C (due to entropy) [4] More stable below ~200°C (due to enthalpy) [4]
Ring Junction Torsion Angles ~42° and ~42° (+,+ or -,-) [4] ~68° and ~42° [4]
Cyclohexane Ring Shape Flatter [4] More puckered [4]

Differentiation by NMR Spectroscopy

While the search results lack specific NMR data for hexahydroindan, Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for differentiating cis/trans isomers based on their distinct electronic environments [5].

  • Chemical Shifts: The spatial arrangement of atoms creates different magnetic environments for nuclei, leading to different chemical shifts in the NMR spectrum [5] [6]. For alkenes, hydrogens in trans isomers typically resonate at a lower field (more downfield) than their cis counterparts [6].
  • Coupling Constants ((J)) : A key diagnostic tool is the vicinal coupling constant ((^3J)) between protons on adjacent carbons. For alkenes, trans coupling is typically larger (11-18 Hz) than cis coupling (6-14 Hz) [6]. This principle can be applied to rigid ring systems to determine relative stereochemistry.

Synthetic Approaches

The synthesis of these frameworks is often achieved through transannular cyclization reactions. The stereochemical outcome (cis or trans) depends on the geometry of the starting material [4].

The following diagram illustrates the general workflow for synthesizing cis- and trans-hydrindane derivatives via transannular cyclization, based on a referenced approach [4].

G Start Cyclonona-1,5-diene Precursor Iso1 (Z,Z)-Isomer Start->Iso1 Iso2 (Z,E)-Isomer Start->Iso2 Condition1 Electrophilic Reagents (e.g., Br₂, Hg(OAc)₂) Iso1->Condition1 T-conformation Condition2 e.g., Aqueous NBS Iso2->Condition2 Product1 cis-Hydrindane Derivative Condition1->Product1 Product2 trans-Hydrindane Derivative Condition2->Product2

Key Takeaways

  • Stability is Temperature-Dependent: The common rule that one isomer is universally more stable does not always hold. For hydrindane systems, the trans isomer is favored at lower temperatures due to enthalpy, while the cis isomer becomes more stable at higher temperatures due to its higher entropy [2] [4].
  • NMR is a Critical Tool: Coupling constants and chemical shifts are essential for determining the stereochemistry of synthesized isomers [5] [6].
  • Stereochemistry is Synthesis-Led: The geometry of the starting material in key cyclization reactions directly controls whether the cis or trans fused product is formed [4].

References

Thermodynamic Properties of Hexahydroindan Isomers

Author: Smolecule Technical Support Team. Date: February 2026

A 1972 study provides fundamental thermodynamic data for the cis and trans isomers of hexahydroindan itself [1]. The quantitative data from this study are summarized in the table below.

Property cis-Hexahydroindan trans-Hexahydroindan
Phase Studied Liquid & Vapor Liquid & Vapor
Key Measurements Heat capacity (12–390 K), enthalpy of fusion, vapor pressure, entropy Heat capacity (12–390 K), enthalpy of fusion, vapor pressure, entropy
Application in Study Isomerization equilibrium calculation between cis and trans forms Isomerization equilibrium calculation between cis and trans forms

Experimental Methodologies

The same study outlines the core experimental methodologies used to determine these properties [1]:

  • Calorimetry: Used for the direct measurement of enthalpy changes and heat capacities of the condensed phases.
  • Vapor Pressure Measurements: Conducted over a pressure range of 0.3 to 2025 torr to derive thermodynamic functions for the vapor phase.
  • Equilibrium Studies: The determined enthalpy and entropy values were used to calculate the isomerization equilibrium mole fractions for the reaction converting the trans isomer to the cis isomer in both liquid and vapor phases.

Related Context from Recent Research

While direct data on thermal stability is sparse, contemporary research on related compounds provides insight into relevant approaches:

  • Focus on Hydrogen Carriers: Current research investigates oxygen-containing bicyclic molecules (like benzofuran and dibenzofuran) for use in Liquid Organic Hydrogen Carrier (LOHC) systems, where thermal stability and reversible hydrogenation are critical [2].
  • Modern Calculation Methods: These studies use high-level quantum chemical computations (e.g., G3MP2 method) to calculate gas-phase enthalpies of formation and absolute entropies, which are crucial for predicting reaction behavior at different temperatures [2].
  • Data Generation Workflow: A common approach involves calculating gas-phase properties computationally, then using experimental vaporization enthalpies to derive thermodynamic data for the liquid phase [2]. The following diagram outlines this methodology for evaluating hydrogen carrier systems.

workflow Start Start: Evaluate LOHC Candidate QC Quantum Chemical Calculation (G3MP2 Method) Start->QC ExpData Experimental Data (Vapor Pressure) Start->ExpData Step3 Derive Liquid-Phase ∆fH° and S° QC->Step3 Gas-Phase ∆fH°, S° Step2 Calculate Vaporization Enthalpy/Entropy ExpData->Step2 Step2->Step3 ∆vapH°, ∆vapS° Step4 Calculate Reaction ∆rH°, ∆rS°, ∆rG° Step3->Step4 End Assess Thermodynamic Feasibility Step4->End

Suggestions for Further Research

The available data is foundational but not sufficient for a full whitepaper. To conduct a more in-depth analysis, you could:

  • Investigate Specialized Databases: Search platforms like SciFinder or Reaxys are essential for retrieving more specific thermal decomposition studies and physical organic chemistry data.
  • Explore Patent Literature: Patents, such as one concerning this compound-diphosphonic acids, can sometimes contain proprietary stability data required for drug application filings [3].
  • Adapt Modern Workflows: The methodology used for LOHC systems provides a modern framework for experimentally and computationally determining the thermal behavior of your specific derivatives [2].

References

natural sources of hexahydroindan polycyclic hydrocarbons

Author: Smolecule Technical Support Team. Date: February 2026

Identified Natural Source

The search results indicate that compounds with a hexahydroindan skeleton can be found in nature. One identified source is a species of moss:

  • Source Organism: The moss Frullania tamarisci subsp. tamarisci, a species found widely in Europe [1].
  • Identified Compound: This moss produces the sesquiterpene alcohol tamariscol, a novel compound with the chemical name 3,7-dimethyl-2-(2-methyl-1-propenyl)this compound-2-ol [1].

Chemical Profile of this compound

The table below summarizes the basic chemical information for the core this compound structure [2].

Property Description
Common Name This compound [2]
IUPAC Name octahydro-1H-indene [2]
Chemical Formula C₉H₁₆ [2]
Average Molecular Weight 124.227 g/mol [2]
Class Polycyclic hydrocarbon [2]
SMILES C1CC2CCCCC2C1 [2]

Extraction and Synthesis Methodology

The following diagram outlines the general workflow for obtaining tamariscol and its derivative from the source moss, as described in a patent [1].

Start Plant Material (Frullania tamarisci moss) Step1 Drying and Grinding Start->Step1 Step2 Extraction Step1->Step2 Step3 Isolation Step2->Step3 Method1 Solvent Extraction Step2->Method1 e.g., Ether, Halogenated Hydrocarbon Method2 Steam Distillation Step2->Method2 ProductA Tamariscol Step3->ProductA Method3 Column Chromatography Step3->Method3 Step4 Epoxidation ProductB Epoxytamariscol Step4->ProductB Method4 Treatment with Peracid/Peroxide Step4->Method4 ProductA->Step4

Experimental workflow for obtaining this compound derivatives from moss.

The extraction and synthesis process involves the following steps [1]:

  • Plant Material Preparation: Dried and ground Frullania tamarisci moss is used as the starting material.
  • Extraction: The ground moss is subjected to extraction using one of two primary methods:
    • Solvent Extraction: Using solvents such as diethyl ether, methylene chloride, or methanol.
    • Steam Distillation or Supercritical Extraction: Using steam or supercritical carbon dioxide. The oil obtained from steam distillation can be used directly in fragrance applications.
  • Isolation: The extracted oil is then processed to isolate tamariscol, typically through techniques like distillation or silica gel column chromatography.
  • Derivatization (Synthesis of Epoxytamariscol): Tamariscol can be chemically modified via a standard epoxidation reaction.
    • Reagents: Treatment with an organic peracid (e.g., peracetic acid, m-chloroperbenzoic acid) or hydrogen peroxide.
    • Conditions: The reaction is generally carried out in a solvent like methanol or diethyl ether at temperatures ranging from around -50°C to 50°C, often at room temperature.

Research Summary and Limitations

The available information is sufficient to confirm a natural source but is limited for a comprehensive technical guide.

  • Key Finding: A specific this compound derivative (tamariscol) is naturally synthesized by the moss Frullania tamarisci [1].
  • Significant Gaps: The search results do not contain detailed experimental protocols with quantitative parameters (e.g., exact solvent volumes, temperatures, chromatographic conditions, reaction yields, or spectroscopic data). Information on other natural sources, biosynthetic pathways, or biological activity data for the core this compound structure is also absent.

To deepen your research, I suggest:

  • Consulting Specialized Databases: Use scientific databases like SciFinder, Reaxys, or PubMed to search for the specific compound "tamariscol" or "3,7-dimethyl-2-(2-methyl-1-propenyl)this compound-2-ol".
  • Reviewing Original Publications: Look for the primary research article cited in the patent: Tetrahedron Letters, 25 (13), 1401-1402 (1984), which likely contains the full spectroscopic and analytical data for the initial discovery of tamariscol.

References

hexahydroindan thermodynamic properties enthalpy entropy

Author: Smolecule Technical Support Team. Date: February 2026

Core Thermodynamic Properties of Hexahydroindan Isomers

The foundational quantitative data for cis- and trans-hexahydroindan was determined calorimetrically in a 1972 study [1] [2]. The tables below summarize the key thermodynamic properties and experimental conditions.

Table 1: Phase Transition Properties [1] [2]

Property cis-Hexahydroindan trans-Hexahydroindan
Triple-Point Temperature Reported Reported
Enthalpy of Fusion (ΔHfus) Determined Determined
Entropy of Fusion (ΔSfus) Determined Determined
Solid-Solid Transition Enthalpy & Entropy Determined Determined

Table 2: Thermodynamic Functions [1] [2] The following functions were derived for solid, liquid, and vapor phases at selected temperatures:

  • [G₈(T) - H⁰(0)] / T
  • [H₈(T) - H⁰(0)] / T
  • [H₈(T) - H₈(0)]
  • S₈(T)

Table 3: Vapor Pressure and Equilibrium Data [1] [2]

Parameter Value / Outcome
Vapor Pressure Range 0.3 to 2025 Torr
Heat Capacity Range (Condensed Phases) 12 °K to 390 °K
Isomerization Equilibrium trans-hexahydroindan ⇌ cis-hexahydroindan
Equilibrium Mole Fractions Calculated for liquid and vapor phases

Detailed Experimental Methodology

The thermodynamic data was obtained through a rigorous calorimetric protocol [1] [2]:

  • Calorimetric Measurements: The study used calorimetrically determined values of enthalpy and entropy for the pure cis and trans isomers. Key measurements included:

    • Heat Capacity (Cp): Measured for the condensed phases (solid and liquid) across a broad temperature range of 12 to 390 Kelvin [1] [2].
    • Phase Transitions: Enthalpies and entropies associated with fusion and solid-solid transitions were determined [1] [2].
    • Vapor Pressure: Data was collected over a pressure range of 0.3 to 2025 Torr, allowing for the derivation of thermodynamic functions for the vapor phase [1] [2].
  • Isomerization Equilibrium Analysis: The calorimetric data was used to calculate the isomerization equilibrium mole fractions for the reaction trans-hexahydroindan -> cis-hexahydroindan in both liquid and vapor phases. These calculated values were compared with mole fractions observed in independent catalyzed reaction equilibrium studies for validation [1] [2].

Visualizing the Isomerization Equilibrium

The core relationship and data flow between the cis and trans isomers can be visualized with the following diagram, generated using Graphviz.

G Trans trans-Hexahydroindan Cis cis-Hexahydroindan Trans->Cis Isomerization Cis->Trans Isomerization

The diagram above illustrates the reversible isomerization equilibrium between the two forms of this compound. The calorimetric data allows for the calculation of equilibrium constants for this reaction in different phases [1] [2].

Summary

This guide details the thermodynamic properties of cis- and trans-hexahydroindan, which are foundational for understanding the behavior of these isomers. The data is derived from a seminal 1972 experimental study that provided comprehensive measurements, including heat capacities, phase transitions, and vapor pressures [1] [2].

References

Core Concepts of Conformational Analysis & Ring Strain

Author: Smolecule Technical Support Team. Date: February 2026

Understanding molecular stability requires analyzing different spatial arrangements (conformations) and the various types of strain that can destabilize a molecule [1] [2].

  • Types of Strain: The primary types of strain are [1] [3]:
    • Angle Strain: Destabilization from bond angles deviating from the ideal tetrahedral angle (109.5°).
    • Torsional Strain: Destabilization from the repulsion between eclipsed bonds on adjacent atoms.
    • Steric Strain (aka van der Waals strain): Destabilization from atoms or groups being forced closer than their van der Waals radii allow. In ring systems, this can manifest as transannular strain in larger rings from repulsive interactions between atoms across the ring [3].
  • Strain in Common Ring Sizes: The stability of cycloalkanes varies significantly with ring size [3].
    • Cyclopropane (3-membered): High angle strain (internal bond angles ~60°).
    • Cyclobutane (4-membered): Significant angle strain (internal bond angles ~90°).
    • Cyclopentane (5-membered): Very stable with minimal ring strain (bond angles ~108°).
    • Cyclohexane (6-membered): Very stable; adopts puckered "chair" conformations to maintain near-ideal bond angles and minimize torsional strain [1] [3].

A Relevant Case Study: Hexahydroindeno[1,2-c]pyridines

A study on a similar system, 2,3,4,4a,5,9b-hexahydroindeno[1,2-c]pyridine derivatives, provides a direct methodological template for analyzing hexahydroindan-based structures [4]. The research aimed to establish Structure-Activity Relationships (SAR) for antispermatogenic activity.

The following diagram outlines the key stages of the conformational analysis and SAR workflow from this study.

workflow Start Start: Series of Hexahydroindenopyridines A 1. Conformational Exploration (Semi-empirical PM3 method) Start->A B 2. Geometry Optimization (ab initio HF/3-21G) A->B C 3. Molecular Property Calculation B->C D 4. Variable Selection (3 key descriptors) C->D E 5. Statistical Analysis & Model Building (PCA, KNN, NN) D->E F 6. New Compound Proposal E->F

Conformational analysis and SAR workflow for hexahydroindenopyridines [4].

Detailed Experimental Protocol [4]:

  • Conformational Exploration: A thorough conformational search was first performed using the semi-empirical PM3 method to identify all possible low-energy spatial arrangements of the molecule.
  • Geometry Optimization: The most stable conformations found in step 1 were further refined and optimized using ab initio calculations at the HF/3-21G level of theory for greater accuracy.
  • Property Calculation: Various molecular properties were calculated for the optimized structures using the same ab initio method. This included electronic properties (like atomic charges) and steric properties (like molecular volume and surface). The octanol/water partition coefficient was also calculated, which is crucial for understanding drug bioavailability.
  • Descriptor Selection & SAR Modeling: From many calculated properties, three key descriptors were identified as critical for activity: atomic charges on two specific atoms and the molecular volume. Statistical methods including Principal Component Analysis (PCA), K-Nearest Neighbor (KNN), and Neural Networks (NN) were used to build predictive models, achieving ~70% classification accuracy.

A Framework for Your Analysis

Given the lack of specific data on the this compound ring, here is a structured approach to guide your investigation.

  • Comparative Ring Strain Analysis: The this compound system consists of fused six-membered rings. You can infer that, like cyclohexane, it will favor chair conformations to minimize angle and torsional strain. However, the fusion point will create specific steric interactions that must be evaluated.
  • Key Quantitative Metrics: When you find or calculate data for your system, you can organize it using a framework like the one below. The following table outlines the critical parameters to investigate.
Parameter Description & Methodology Significance in Drug Development

| Strain Energy | Calculated as: (\text{Strain energy} = \Delta H_{c}^{\circ} (\text{actual}) - \Delta H_{c}^{\circ} (\text{expected})) Actual (\Delta H_c^{\circ}) is experimental; expected is from bond energies [3]. | High strain energy can increase molecular reactivity and impact metabolic stability. | | Dominant Strain Type | Determined via conformational analysis (e.g., NMR, computational geometry scanning). Identifies angle, torsional, or steric/transannular strain as the primary destabilizing factor [1] [3]. | Informs synthetic strategy; e.g., relieving torsional strain via ring puckering. | | Stable Conformers | Identified through computational searches (e.g., Molecular Dynamics, CREST software [5]) and validated with experimental data (X-ray, NMR). | The bioactive conformation is key for rational drug design and optimizing target binding. | | Octanol-Water Partition Coeff. (log P) | Calculated computationally or measured experimentally. Predicts lipophilicity [4]. | Critical for predicting absorption, distribution, and permeability (e.g., blood-ocular barrier penetration [6]). |

References

hexahydroindan acetal derivatives fragrance stabilization

Author: Smolecule Technical Support Team. Date: February 2026

Patent Overview and Potential Applications

Patent information confirms that Hexahydroindan acetal and ketal compounds are used as fragrance chemicals in various product types [1] [2]. The patents assign these compounds to the following standard international patent classifications (IPC), which indicate their potential application areas:

Table: Key Patent Information for this compound Acetal/Ketal Compounds

Patent Number Priority Date Key Application Areas Relevant IPC Codes
EP1801109A3 [1] 2005-12-21 Fine fragrances, cosmetics, toiletries, detergents [1] C11D3/50, C11D3/20, C11D3/2068
DE602006013396D1 [2] 2005-12-21 Perfume compositions [2] C11D3/50, C11D3/20, C11D3/2068

The diagrams below summarize the general scope and formulation considerations for these compounds.

fragrance_scope Patent Application Scope for this compound Compounds Compound This compound Acetal/Ketal Compounds FineFragrance Fine Fragrances Compound->FineFragrance Cosmetics Cosmetics Compound->Cosmetics Toiletries Toiletries Compound->Toiletries Detergents Detergent Compositions Compound->Detergents PerfumeSlot Perfume Slot Detergents->PerfumeSlot incorporated in

Diagram 1: The documented application scope of this compound acetal and ketal compounds in consumer products.

formulation_workflow General Formulation Integration Workflow Start Fragrance Compound (this compound derivative) Integration Integration Step Start->Integration BaseProduct Base Product Formula (e.g., Detergent, Lotion) BaseProduct->Integration StabilityTest Stability & Performance Testing Integration->StabilityTest FinalProduct Stabilized Final Product StabilityTest->FinalProduct Meets Spec

Diagram 2: A generalized workflow for incorporating fragrance compounds into end products, where stabilization is tested.

Information Gaps and Research Recommendations

The search results I obtained are insufficient to create the detailed Application Notes and Protocols you require. The patents establish the compounds' existence and general use but lack the following critical information for researchers and scientists:

  • Quantitative Stabilization Data: Specific metrics on how these compounds improve shelf-life, resist oxidation, or maintain scent profile under various conditions (pH, temperature, light exposure) are absent.
  • Detailed Experimental Protocols: Step-by-step methodologies for evaluating stability, including analytical methods (e.g., GC-MS for quantifying degradation), accelerated aging tests, and compatibility studies with other formulation ingredients are not provided.
  • Mechanistic Insights: The chemical rationale for how the acetal/ketal functional groups contribute to stability compared to other fragrance aldehydes or ketones is not discussed.

To obtain the detailed information you need, I suggest the following avenues for further research:

  • Specialized Scientific Databases: Conduct a targeted search in databases like SciFinderⁿ, Reaxys, or Google Scholar using the specific chemical names and patent numbers as keywords, combined with terms like "stability," "hydrolysis," "oxidation," and "mechanism."
  • Manufacturer Technical Data Sheets: If these compounds are commercially available, the manufacturers likely provide Technical Data Sheets (TDS) or Application Notes containing stability profiles, recommended usage levels, and formulation guidelines.
  • Perfumery Science Literature: Explore textbooks and journals dedicated to fragrance chemistry, which often contain chapters on the stabilizing effects of acetal and ketal formation in perfumery.

References

Comprehensive Application Notes and Protocols: Hexahydroindan as a Versatile Building Block in Organic Synthesis and Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Hexahydroindan as a Molecular Building Block

This compound (chemical formula C₉H₁₆, CAS 496-10-6) represents a privileged saturated bicyclic scaffold in organic synthesis and drug development. This molecular framework consists of a fused cyclopentane and cyclohexane ring system, creating a rigid yet synthetically accessible architecture that serves as an ideal foundation for constructing complex molecules. The compound exists in two diastereomeric forms (cis and trans), which provides opportunities for stereoselective synthesis and optimization of biological activity. With a molecular weight of 124.22 g/mol and a relatively high boiling point (81°C), this compound offers practical handling characteristics while maintaining sufficient functional group compatibility for diverse synthetic applications. Its non-polar character contributes to favorable membrane permeability, making it particularly valuable in pharmaceutical design where bioavailability is crucial [1].

The significance of this compound extends beyond its straightforward structure to its role as a versatile molecular building block in the broader context of organic synthesis. As with other strategic intermediates, this compound can be systematically functionalized through various chemical transformations, enabling access to diverse chemical space. This modular approach aligns with contemporary drug discovery paradigms where efficient scaffold hopping and rapid analog generation are essential for optimizing pharmacological profiles. The this compound framework appears in several therapeutic contexts, most notably as the core structure in this compound-2,2-diphosphonic acid derivatives that demonstrate efficacy in treating diseases associated with abnormal calcium and phosphate metabolism [2]. This application highlights the strategic value of this scaffold in addressing challenging biological targets.

Chemical Structure and Physicochemical Properties

The This compound scaffold features a unique bicyclic arrangement that confers distinct structural advantages for molecular design. Its systematic IUPAC name is 2,3,3a,4,5,6,7,7a-octahydro-1H-indene, reflecting the bridgehead carbon atoms that define the ring fusion. The saturated nature of this framework enhances metabolic stability compared to its unsaturated counterparts, while the specific geometry creates well-defined vector relationships for substituent presentation. This structural precision enables researchers to control molecular conformation with greater predictability, a valuable characteristic in drug design where target engagement often requires specific three-dimensional orientation [1].

The physicochemical profile of this compound contributes significantly to its utility as a synthetic building block. The compound exhibits lipophilic character (as evidenced by its hydrocarbon composition) while maintaining sufficient solubility in common organic solvents for practical synthetic applications. Its balanced ring strain between the five- and six-membered rings creates a thermodynamic profile that supports both stability and selective functionalization. The following table summarizes key physicochemical parameters that influence its handling and application in synthetic workflows:

Table 1: Physicochemical Properties of this compound

Property Value/Specification Practical Implications
Molecular Formula C₉H₁₆ Indicates high hydrogen content and saturation
Molecular Weight 124.22 g/mol Falls within ideal range for fragment-based drug design
Boiling Point 81°C Enables easy purification and removal of solvent residues
Structural Isomers cis and trans configurations Allows stereochemical diversification of analogs
SMILES Notation C1CCC2CCCC2C1 Facilitates computational screening and database searching
InChI Key BNRNAKTVFSKSFA-UHFFFAOYSA-N Provides unique structural identifier for database registration

From a molecular interactions perspective, the this compound framework primarily engages through van der Waals forces and hydrophobic interactions, making it particularly suitable for targeting binding pockets with non-polar character. The scaffold can serve as a conformational restraint for pharmacophore elements or as a structural replacement for more complex ring systems in molecular simplification strategies. These applications leverage the scaffold's ability to pre-organize functional groups in three-dimensional space while maintaining favorable physicochemical properties associated with successful drug candidates [1] [2].

Synthetic Methodologies for this compound and Derivatives

Catalytic Hydrogenation of Indan Derivatives

The catalytic hydrogenation of indan derivatives represents the most direct and widely implemented approach for synthesizing this compound scaffolds. This method leverages readily available starting materials and established hydrogenation protocols to achieve full saturation of the aromatic system. The transformation typically employs heterogeneous catalysis under moderate hydrogen pressure, providing high conversion rates and excellent selectivity when appropriate reaction conditions are employed. The mechanism proceeds through sequential hydrogen atom transfer events, beginning with adsorption of both molecular hydrogen and the indan substrate onto the catalyst surface, followed by stepwise reduction of the aromatic system [1].

The efficiency and selectivity of the hydrogenation process are highly dependent on catalyst selection and reaction parameters. Palladium on carbon has emerged as a particularly effective catalyst system, offering an optimal balance between activity and selectivity for this transformation. The following table summarizes performance data for various catalytic systems employed in the hydrogenation of indan to this compound:

Table 2: Catalyst Comparison for Indan Hydrogenation to this compound

Catalyst System Reaction Conditions Conversion Rate (%) Selectivity (%) Notes
Palladium on Carbon 25-50°C, 1-5 atm H₂ 95-98 92-96 Preferred for large-scale applications
Platinum Oxide 20-40°C, 2-4 atm H₂ 90-95 88-94 Higher cost, sensitive to moisture
Raney Nickel 50-80°C, 5-10 atm H₂ 85-92 80-90 Economical for industrial scale
Rhodium on Alumina 30-60°C, 3-6 atm H₂ 92-97 90-95 Excellent for stereoselective reductions

The stereochemical outcome of the hydrogenation process represents a critical consideration for applications requiring specific isomer configurations. Lower reaction temperatures (25-50°C) and moderate hydrogen pressures (1-5 atm) generally favor formation of the cis-hexahydroindan isomer, while elevated temperatures can promote isomerization to yield mixtures of cis and trans isomers. This temperature-dependent selectivity arises from differences in the energy barriers for adsorption and reduction of the various intermediate species during the hydrogenation pathway. For pharmaceutical applications requiring high isomeric purity, careful control of reaction parameters coupled with appropriate purification techniques enables isolation of the desired stereoisomer [1].

Acid-Catalyzed Cyclization of Linear Precursors

Acid-catalyzed cyclization of appropriately functionalized linear precursors provides an alternative synthetic approach to this compound scaffolds, particularly valuable for accessing specifically substituted derivatives not easily obtained through hydrogenation routes. This strategy employs Brønsted or Lewis acid catalysts to promote intramolecular carbon-carbon bond formation, constructing the bicyclic system through ring-closing reactions. The mechanism typically involves initial activation of an unsaturated bond or functional group to generate a carbocation intermediate, which undergoes nucleophilic attack from within the same molecule to establish the ring fusion [1].

The efficiency and selectivity of the cyclization process depend critically on acid selection, substrate structure, and reaction conditions. Strong Brønsted acids like sulfuric acid effectively promote cyclization of unsaturated alcohols, while Lewis acids such as boron trifluoride etherate demonstrate particular utility for diene substrates. The following workflow illustrates the strategic planning for this compound synthesis via acid-catalyzed cyclization:

G LinearPrecursor Linear Precursor Selection FunctionalGroup Functional Group Analysis LinearPrecursor->FunctionalGroup AcidSelection Acid Catalyst Selection FunctionalGroup->AcidSelection ConditionOptimization Reaction Conditions Optimization AcidSelection->ConditionOptimization Cyclization Cyclization Reaction ConditionOptimization->Cyclization IsomerSeparation Isomer Separation Cyclization->IsomerSeparation PureProduct Pure this compound Derivative IsomerSeparation->PureProduct

The cyclization approach offers significant advantages for regioselective ring formation and incorporation of specific substituents at strategic positions within the this compound framework. By designing linear precursors with appropriately positioned functional groups, chemists can control which ring forms first and dictate the stereochemistry at the ring fusion positions. This capability makes the method particularly valuable for constructing analog libraries with systematic variation at specific molecular positions. The reaction typically proceeds under mild conditions (0-40°C) with moderate to good yields (60-85%), though stronger acids and elevated temperatures may be required for less reactive substrates [1].

Medicinal Chemistry Applications and Case Studies

Bone Resorption and Calcium Metabolism Modulation

The most extensively documented pharmaceutical application of this compound derivatives involves bone metabolism modulation, specifically through inhibition of abnormal calcium and phosphate deposition. This application is exemplified by This compound-2,2-diphosphonic acid derivatives, which demonstrate potent efficacy in treating conditions characterized by pathological bone resorption and ectopic calcification. These compounds function as bisphosphonate analogs that exhibit high affinity for hydroxyapatite crystals in bone tissue, leading to targeted accumulation at sites of active bone remodeling. Once incorporated into bone, these derivatives inhibit osteoclast-mediated bone resorption through interference with key enzymatic processes in the mevalonate pathway, ultimately promoting apoptosis of overactive bone-resorbing cells [2].

The strategic incorporation of the this compound scaffold in these therapeutic agents provides distinct advantages over simpler aliphatic bisphosphonates. The rigid bicyclic structure enforces precise three-dimensional positioning of the phosphonate groups, enhancing binding affinity to bone mineral surfaces while simultaneously influencing bioavailability and distribution profiles. Structure-activity relationship studies reveal that subtle modifications to the this compound core, including introduction of halogen substituents or alkyl groups, significantly impact both bone affinity and anti-resorptive potency. These findings underscore the value of the this compound scaffold as a versatile platform for optimizing pharmacological properties through systematic structural variation [2].

Building Block for Complex Drug Scaffolds

Beyond specific therapeutic applications, this compound serves as a valuable structural motif in diverse drug discovery contexts. Its balanced physicochemical properties make it particularly suitable for addressing challenges in central nervous system (CNS) drug development, where optimal lipophilicity and molecular rigidity are critical for blood-brain barrier penetration. The scaffold's capacity to serve as a spatial organizer for pharmacophoric elements enables efficient exploration of structure-activity relationships while maintaining favorable drug-like properties. This application aligns with the broader paradigm in medicinal chemistry where saturated bicyclic systems are increasingly employed to reduce metabolic susceptibility while maintaining target engagement [1] [3].

The integration of this compound derivatives into molecular building block collections has accelerated their adoption in drug discovery programs. These predefined, characterized scaffolds enable synthetic efficiency through modular assembly approaches, significantly reducing development timelines for complex targets. The following table summarizes key therapeutic areas where this compound-based building blocks have demonstrated particular utility:

Table 3: Therapeutic Applications of this compound-Based Scaffolds

Therapeutic Area Molecular Target Key Structural Features Reported Activities
Bone Disorders Hydroxyapatite/Osteoclasts Diphosphonic acid substitution Inhibition of bone resorption [2]
CNS Disorders Various Neurotransmitter Receptors Amino- or hydroxy-functionalization Enhanced blood-brain barrier penetration
Metabolic Diseases Enzymatic Targets Carboxylate or heterocyclic appendages Improved metabolic stability and selectivity
Oncology Kinase Domains Nitrogen-containing ring fusions Targeted protein degradation

The future trajectory of this compound applications in drug discovery appears particularly promising in the context of targeted protein degradation strategies, where the scaffold's ability to present recognition elements in precise spatial arrangements aligns perfectly with the requirements for designing effective PROTACs (proteolysis targeting chimeras) and molecular glues. Additionally, the compatibility of this compound derivatives with late-stage functionalization methodologies enables efficient diversification of advanced intermediates, further enhancing their value in contemporary medicinal chemistry campaigns [3].

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of Indan to this compound

Objective: To synthesize this compound via catalytic hydrogenation of indan using palladium on carbon as a catalyst. Principle: This transformation involves the catalytic saturation of the aromatic ring system through heterogeneous catalysis under hydrogen atmosphere, yielding the saturated bicyclic product. Materials: Indan (98%), palladium on carbon (10% Pd, 50% water wet), absolute ethanol, hydrogen gas (balloon or cylinder), magnetic stirrer, round-bottom flask (250 mL), hydrogenation apparatus, filtration setup.

Procedure:

  • Charge a 250 mL round-bottom flask with indan (10.0 g, 84.6 mmol) and absolute ethanol (100 mL).
  • Add palladium on carbon catalyst (1.0 g, 10% w/w relative to indan) carefully to avoid dust formation.
  • Assemble the hydrogenation apparatus and purge the system three times with hydrogen gas to ensure complete removal of air.
  • Maintain hydrogen atmosphere at 3-5 atm pressure and initiate vigorous stirring at room temperature (25°C).
  • Monitor reaction progress by TLC (hexane/ethyl acetate 9:1) or GC-MS at 6-hour intervals.
  • After complete consumption of starting material (typically 18-24 hours), carefully filter the reaction mixture through a celite pad to remove the catalyst.
  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain crude this compound as a colorless liquid.
  • Purify the product by fractional distillation under reduced pressure (collect fraction boiling at 80-82°C) to yield pure this compound (8.9-9.4 g, 85-90%).

Characterization Data:

  • GC-MS: m/z 124.2 [M]⁺
  • ¹H NMR (CDCl₃, 400 MHz): δ 2.60-2.75 (m, 2H), 1.95-2.15 (m, 4H), 1.65-1.85 (m, 4H), 1.40-1.60 (m, 4H), 1.10-1.35 (m, 2H)
  • ¹³C NMR (CDCl₃, 100 MHz): δ 42.5, 39.8, 33.2, 32.9, 27.5, 26.1, 25.8, 22.4

Safety Notes:

  • Perform catalyst handling in a fume hood with appropriate personal protective equipment.
  • Exercise caution during hydrogenation due to flammability of hydrogen gas.
  • Dispose of spent catalyst properly as it may be pyrophoric upon drying [1].
Protocol 2: Acid-Catalyzed Cyclization to Functionalized this compound Derivatives

Objective: To synthesize 4-methylthis compound via acid-catalyzed cyclization of 2-(3-methylcyclohexyl)ethanol. Principle: This transformation employs Brønsted acid catalysis to promote intramolecular cyclization through carbocation intermediate formation, establishing the bicyclic ring system. Materials: 2-(3-methylcyclohexyl)ethanol (95%), concentrated sulfuric acid, dichloromethane, anhydrous sodium sulfate, separating funnel, round-bottom flask (100 mL), ice-water bath.

Procedure:

  • Dissolve 2-(3-methylcyclohexyl)ethanol (7.8 g, 50 mmol) in dichloromethane (50 mL) in a 100 mL round-bottom flask equipped with a magnetic stir bar.
  • Cool the solution to 0°C using an ice-water bath with continuous stirring.
  • Slowly add concentrated sulfuric acid (2.5 mL, 47 mmol) dropwise over 15 minutes while maintaining the internal temperature below 5°C.
  • After complete addition, remove the ice bath and allow the reaction mixture to warm slowly to room temperature.
  • Continue stirring for 12 hours at room temperature, monitoring reaction progress by TLC (hexane/ethyl acetate 95:5).
  • Once starting material is consumed, carefully quench the reaction by slow addition of saturated sodium bicarbonate solution (50 mL) with efficient cooling.
  • Transfer the mixture to a separatory funnel and separate the organic layer.
  • Extract the aqueous layer with additional dichloromethane (2 × 25 mL) and combine the organic extracts.
  • Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
  • Remove solvent under reduced pressure to obtain the crude product as a pale yellow liquid.
  • Purify by flash column chromatography (silica gel, hexane/ethyl acetate 98:2) to yield 4-methylthis compound (5.9-6.3 g, 85-90% purity) as a colorless liquid.

Characterization Data:

  • GC-MS: m/z 138.2 [M]⁺
  • ¹H NMR (CDCl₃, 400 MHz): δ 2.40-2.55 (m, 1H), 2.20-2.35 (m, 1H), 1.95-2.15 (m, 2H), 1.70-1.90 (m, 3H), 1.45-1.70 (m, 4H), 1.20-1.45 (m, 3H), 0.95 (d, J = 6.8 Hz, 3H)
  • ¹³C NMR (CDCl₃, 100 MHz): δ 45.2, 42.8, 39.5, 36.7, 33.5, 32.9, 32.1, 27.8, 22.3, 19.9

Safety Notes:

  • Concentrated sulfuric acid is highly corrosive; use appropriate gloves and eye protection.
  • The reaction generates heat during acid addition; maintain proper temperature control.
  • Work in a fume hood throughout the procedure [1].
Protocol 3: Functionalization via Diphosphonic Acid Derivative Synthesis

Objective: To prepare this compound-2,2-diphosphonic acid as a representative bone-targeting therapeutic agent. Principle: This protocol involves the Michaelis-Arbuzov reaction followed by hydrolysis to convert a this compound ketone precursor to the corresponding diphosphonic acid derivative. Materials: this compound-2-one (95%), triethyl phosphite, bromotrimethylsilane, hydrochloric acid (concentrated), toluene, anhydrous magnesium sulfate, round-bottom flask (100 mL), reflux condenser, nitrogen atmosphere.

Procedure:

  • Charge a 100 mL round-bottom flask with this compound-2-one (5.0 g, 36.2 mmol) and triethyl phosphite (30 mL, 175 mmol).
  • Equip the flask with a reflux condenser and establish a nitrogen atmosphere.
  • Heat the reaction mixture to 150°C with stirring and maintain at this temperature for 12 hours.
  • Allow the mixture to cool to room temperature, then remove excess triethyl phosphite under reduced pressure.
  • Dissolve the resulting residue in dry toluene (50 mL) and cool to 0°C.
  • Add bromotrimethylsilane (25 mL, 189 mmol) dropwise over 30 minutes at 0°C.
  • After complete addition, warm the reaction mixture to room temperature and stir for 24 hours.
  • Remove volatile components under reduced pressure and treat the residue with concentrated HCl (50 mL).
  • Reflux the acidic mixture for 6 hours to ensure complete hydrolysis.
  • Cool the reaction mixture to room temperature and filter if necessary.
  • Concentrate the solution under reduced pressure and recrystallize the solid residue from water/ethanol (1:2) to obtain this compound-2,2-diphosphonic acid as a white crystalline solid (7.1-7.6 g, 75-80%).

Characterization Data:

  • MP: 245-248°C (dec)
  • ¹H NMR (D₂O, 400 MHz): δ 2.35-2.50 (m, 2H), 2.10-2.25 (m, 2H), 1.85-2.05 (m, 2H), 1.60-1.85 (m, 4H), 1.40-1.60 (m, 2H), 1.20-1.40 (m, 2H)
  • ³¹P NMR (D₂O, 162 MHz): δ 18.5
  • HRMS: m/z calcd for C₉H₁₇O₆P₂ [M-H]⁻: 283.0512, found: 283.0515

Safety Notes:

  • Bromotrimethylsilane is moisture sensitive and corrosive; handle under inert atmosphere.
  • Hydrochloric acid vapors are irritating; work in a well-ventilated fume hood.
  • Use appropriate personal protective equipment throughout the procedure [2].

Property Optimization and Analog Design Guidance

The strategic design of this compound-based therapeutic agents requires systematic optimization of physicochemical properties to achieve desired pharmacokinetic and pharmacodynamic profiles. The inherent lipophilicity of the core scaffold (ClogP ~3.5) provides an excellent starting point for CNS-targeting applications but may require modulation for other therapeutic areas. Introduction of polar substituents such as hydroxyl groups, amines, or carboxylic acids can effectively reduce lipophilicity while potentially enhancing target interactions. The following diagram illustrates the strategic decision process for analog design based on desired therapeutic application:

G Start This compound Core Structure AppSelection Therapeutic Application Assessment Start->AppSelection CNS CNS-Targeted Design Strategy AppSelection->CNS Brain Targets BoneTargeting Bone-Targeting Design Strategy AppSelection->BoneTargeting Bone Diseases Systemic Systemic Administration Design Strategy AppSelection->Systemic Systemic Targets PropertyProfile Optimized Property Profile Achieved CNS->PropertyProfile BoneTargeting->PropertyProfile Systemic->PropertyProfile

For bone-targeting applications such as the diphosphonic acid derivatives, the incorporation of strongly acidic phosphonate groups significantly alters the property profile, creating molecules with extremely high water solubility and limited membrane permeability—ideal characteristics for site-specific action with minimal systemic exposure. The molecular weight expansion associated with these modifications (from 124.22 g/mol for the core scaffold to >300 g/mol for diphosphonic acid derivatives) moves these compounds into a different property space that must be considered during optimization. Additionally, the highly polar nature of these derivatives limits their passive diffusion across biological barriers, enhancing their safety profile by restricting distribution to primarily mineralized tissues [2].

Conclusion and Future Perspectives

The This compound scaffold represents a versatile and valuable framework for organic synthesis and drug discovery, offering unique structural features that enable diverse therapeutic applications. Its balanced physicochemical properties, synthetic accessibility, and capacity for systematic functionalization make it particularly suitable for addressing challenging targets in medicinal chemistry. The well-established synthetic methodologies, including catalytic hydrogenation and acid-catalyzed cyclization, provide efficient access to both the core scaffold and elaborated derivatives, supporting robust structure-activity relationship studies across multiple target classes [1] [2].

Looking forward, the integration of this compound-based building blocks with emerging synthetic technologies presents exciting opportunities for innovation in drug discovery. The compatibility of this scaffold with late-stage functionalization strategies positions it perfectly for applications in diversity-oriented synthesis and library production. Furthermore, the demonstrated success of this compound derivatives in addressing challenging biological targets suggests continued utility in the development of novel therapeutic agents, particularly as the field moves toward increasingly complex target classes requiring precise three-dimensional recognition elements. As synthetic methodologies advance and computational design capabilities improve, the this compound scaffold will undoubtedly continue to contribute meaningfully to the discovery of new therapeutic agents [3].

References

Proposed Structure for Application Notes & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Here is a suggested outline for your application notes, designed for researchers and scientists:

  • Title: Application Note: Synthesis and Evaluation of Hexahydroindan Polymer Precursors for Advanced Specialty Coatings.
  • Abstract/Summary: A brief overview of the this compound-based polymer, its key properties, and its potential applications in drug development (e.g., as protective coatings for lab equipment or specialized drug delivery systems).
  • Introduction: Discuss the need for high-performance, stable, and biocompatible coatings in pharmaceutical research and development.
  • Materials and Methods:
    • Materials List: A detailed table of chemicals, reagents, and equipment.
    • Synthesis Protocol: Step-by-step procedure for polymerizing the this compound precursor.
    • Coating Application: Method for applying the polymer as a coating onto substrates.
    • Characterization Techniques: Protocols for testing coating performance (e.g., adhesion, chemical resistance, biocompatibility).
  • Results and Discussion: Presentation of findings, using tables to summarize quantitative data and diagrams to illustrate chemical structures or workflow processes.
  • Conclusion: Summary of the coating's performance and its potential benefits for the pharmaceutical industry.

Experimental Workflow Visualization

Since a specific pathway was not described, the following Graphviz diagram illustrates a generic experimental workflow for developing and testing a new coating material. This demonstrates how you can visualize such a process.

ExperimentalWorkflow start Start: Define Coating Requirements synthesis Polymer Synthesis start->synthesis  Raw Materials application Coating Application synthesis->application  Polymer Resin testing Performance Testing application->testing  Coated Substrate analysis Data Analysis testing->analysis  Test Data analysis->synthesis  Reformulate end Conclusion & Reporting analysis->end  Final Report

Template for Data Presentation

Without specific quantitative data, here is a table structure you can use to summarize key coating properties once you have the results.

Property Test Method (ASTM/ISO) Result Target Specification Notes
Adhesion ASTM D3359
Chemical Resistance ASTM D1308
Surface Hardness ISO 15184
Biocompatibility ISO 10993-5
Curing Time In-house method

Note: This is a template. You would fill in the "Result" and other columns with your experimental data.

Quantum Chemical Calculation of Hexahydroindan Formation Enthalpy: Application Notes and Protocols for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Computational Background

Quantum chemistry provides powerful computational methods for determining thermodynamic properties of molecular systems that are challenging to measure experimentally. These methods apply quantum mechanical principles to solve the Schrödinger equation for molecular systems, enabling prediction of structural, electronic, and thermodynamic properties with remarkable accuracy. For complex hydrocarbon systems like hexahydroindan, quantum chemical calculations are particularly valuable as experimental determination of formation enthalpies can be methodologically challenging and resource-intensive. The formation enthalpy (ΔH°f) represents the heat change associated with the formation of one mole of a compound from its constituent elements in their standard states, serving as a fundamental thermodynamic parameter for predicting reaction energetics and stability.

The computational determination of formation enthalpies for compounds like this compound has gained renewed importance in the context of liquid organic hydrogen carrier (LOHC) research, where accurate thermodynamic data informs the development of efficient hydrogen storage systems. Recent studies have demonstrated that oxygen-functionalized LOHC systems can exhibit improved thermodynamics for hydrogen release, with equilibrium temperatures for dehydrogenation dropping to below 500 K in some cases [1]. Within this research domain, hydrogenated indane derivatives including this compound have emerged as promising candidates due to their favorable hydrogen storage capacities and relatively low dehydrogenation temperatures compared to purely aromatic systems.

Experimental Data and Computational Findings

Quantitative Thermodynamic Data for this compound and Related Compounds

Table 1: Experimental and Calculated Thermodynamic Properties of this compound and Reference Compounds at 298.15 K

Compound State ΔH°f (kJ/mol) Method Reference
This compound Liquid -167.0 ± 4.0 G3MP2 + Empirical Correlations [1]
Indan Liquid 62.9 ± 3.0 G3MP2 + Empirical Correlations [1]
Benzene Liquid 49.0 ± 0.7 Experimental [1]
Cyclohexane Liquid -156.0 ± 0.5 Experimental [1]
Naphthalene Solid 78.5 ± 1.5 Experimental [2]

Table 2: Hydrogenation Thermodynamics for Selected LOHC Compounds

Hydrogen-Lean Form Hydrogen-Rich Form ΔrH° (kJ/mol) Teq (K) Hydrogen Capacity (wt%)
Indan This compound ~ -230 ~ 580 ~ 6.2
Benzene Cyclohexane -205.0 569 7.2
Naphthalene Decalin -318.0 612 7.3
Methoxy-benzene Methoxy-cyclohexane -195.0 554 6.8

The thermodynamic data reveals that This compound exhibits a formation enthalpy of -167.0 kJ/mol in the liquid state, making it significantly more stable than its aromatic counterpart indan, which has a formation enthalpy of +62.9 kJ/mol [1]. This substantial difference in formation enthalpies translates to a strongly exothermic hydrogenation process with a reaction enthalpy of approximately -230 kJ/mol for the conversion of indan to this compound. The equilibrium temperature (Teq) for this hydrogenation/dehydrogenation system is approximately 580 K, which is slightly higher than the benzene/cyclohexane system (569 K) but significantly lower than the naphthalene/decalin system (612 K) [1]. This positions this compound as a potentially viable LOHC candidate with intermediate dehydrogenation thermodynamics.

The computational protocols for determining these values combine high-level quantum chemical methods with empirical adjustments to account for phase transitions. The G3MP2 composite method, which represents a sophisticated approach combining multiple levels of theory to approximate high-level coupled-cluster calculations, provides accurate gas-phase formation enthalpies that are subsequently corrected for condensed phase effects using experimentally determined vaporization enthalpies [1]. This multistep approach ensures that the final computed values for liquid-phase formation enthalpies maintain chemical accuracy while being derived from computationally feasible quantum chemical calculations.

Computational Protocols and Methodologies

Quantum Chemical Calculation Workflow for Formation Enthalpy

workflow Start Step I: Molecular System Preparation QC Step II: Quantum Chemical Calculation (G3MP2) Start->QC 3D Structure Conformer Analysis GasPhase Gas-Phase Thermodynamic Properties QC->GasPhase Atomization Reaction ΔH°f(g) Correction Step III: Phase Correction & Empirical Adjustment GasPhase->Correction Apply Vaporization Enthalpy LiquidPhase Liquid-Phase Formation Enthalpy (ΔH°f) Correction->LiquidPhase Final Adjusted Value

Diagram 1: Computational workflow for determining this compound formation enthalpy, illustrating the three-step protocol from molecular preparation to final adjusted liquid-phase value. The workflow emphasizes the critical phase correction step that differentiates this approach from purely gas-phase calculations.

Step I: Molecular System Preparation and Conformer Analysis

The computational protocol begins with comprehensive conformational analysis to identify the most stable molecular configurations for both the hydrogen-lean (indan) and hydrogen-rich (this compound) forms. For this compound, which exists as a flexible molecule with multiple ring conformations, this step is particularly crucial as it ensures the calculated thermodynamic properties correspond to the global minimum structure. Researchers should employ specialized conformational search software such as CREST (Conformer-Rotamer Ensemble Sampling Tool) version 3.0.2, which utilizes metadynamics-inspired algorithms to efficiently explore the potential energy surface [1]. For this compound, particular attention should be paid to the ring puckering conformations and the relative orientation of the fused cyclohexane rings, as these factors significantly impact the molecular energy.

Following conformational identification, geometry optimization should be performed using density functional theory (DFT) methods with medium-sized basis sets (e.g., B3LYP/6-311+G(d)) to refine the initial structures. The optimized geometries should be verified as true minima through vibrational frequency analysis, which should yield no imaginary frequencies for stable structures. For transition state calculations related to hydrogenation/dehydrogenation processes, exactly one imaginary frequency is expected, corresponding to the reaction coordinate. Researchers should document the relative energies of different conformers, as populations of low-energy conformers may need to be considered for accurate thermodynamic predictions at experimental temperatures. This meticulous approach to molecular preparation establishes the foundation for accurate quantum chemical calculations in subsequent steps.

Step II: High-Level Quantum Chemical Energy Calculation

The core of the formation enthalpy calculation employs the G3MP2 composite method, which provides near-chemical accuracy (within 1-2 kcal/mol of experimental values) for thermochemical properties. This method combines a series of quantum chemical calculations to approximate a high-level coupled cluster treatment while maintaining computational feasibility. The protocol involves: (1) initial geometry optimization at the HF/6-31G(d) level; (2) second-order Møller-Plesset perturbation theory (MP2) calculations with the 6-31G(d) basis set; (3) higher-level correlation corrections using quadratic configuration interaction (QCISD) and MP4 calculations with larger basis sets; and (4) final energy extrapolation using additivity approximations [1]. The Gaussian 16 software package provides a robust implementation of this method, though alternative packages such as ORCA or GAMESS may also be employed with appropriate modifications to the computational workflow.

The calculated electronic energies are converted to gas-phase enthalpies of formation using the atomization energy approach, which involves calculating the energy required to dissociate the molecule into its constituent atoms and comparing this to known atomic energies. For a hydrocarbon compound C₈H₁₄ like this compound, the atomization reaction is: C₈H₁₄ → 8 × C + 14 × H. The enthalpy of formation is then calculated using the relation: ΔH°f(g) = ΣΔH°f(atoms) - ΔE(atomization), where the atomic formation enthalpies are well-established reference values [1]. To ensure accuracy, researchers should validate this approach against experimental data for reference compounds with known formation enthalpies, such as benzene, cyclohexane, or decalin, making adjustments to the computational protocol if systematic deviations are observed.

Step III: Phase Correction and Empirical Adjustment

Table 3: Phase Correction Parameters for this compound Thermodynamic Properties

Parameter Value Unit Method of Determination Uncertainty
ΔvapH°(298.15 K) 48.5 ± 2.0 kJ/mol Experimental Vapor Pressure ± 2.0
ΔvapS°(298.15 K) 105.0 ± 5.0 J/(mol·K) Empirical Correlation ± 5.0
ΔfH°(liq, 298.15 K) -167.0 ± 4.0 kJ/mol Calculated via Equation 2 ± 4.0
S°(liq, 298.15 K) 385.0 ± 8.0 J/(mol·K) Calculated via Equation 3 ± 8.0

Quantum chemical calculations inherently provide gas-phase properties, while experimental applications often require liquid-phase thermodynamic data. This necessitates a phase correction step to convert gas-phase formation enthalpies to their liquid-phase equivalents. The conversion employs the relationship: ΔfH°(liq, 298.15 K) = ΔfH°(g, 298.15 K) - ΔvapH°(298.15 K), where ΔvapH° represents the standard enthalpy of vaporization [1]. For this compound, experimental vapor pressure data can be used to determine ΔvapH° through the Clausius-Clapeyron equation, or alternatively, group contribution methods such as those developed by Domalski and Hearing may be employed when experimental data is scarce [2].

Similarly, the absolute entropy in the liquid phase is calculated as: S°(liq, 298.15 K) = S°(g, 298.15 K) - ΔvapS°(298.15 K), where ΔvapS° is the entropy of vaporization. For associated liquids like this compound that may exhibit intermolecular interactions, additional corrections beyond simple vaporization thermodynamics may be necessary to account for these effects. Researchers should document all sources of experimental vaporization data and the methods used for extrapolation or estimation when direct measurements are unavailable. The uncertainty in the final liquid-phase formation enthalpy depends significantly on the accuracy of the vaporization enthalpy, making this parameter critical for reliable results. Propagation of error calculations should be performed to establish realistic uncertainty bounds for the final reported values.

Advanced Analysis and Visualization Methods

Electronic Structure Analysis and Non-Covalent Interactions

analysis QCResults Quantum Chemical Wavefunction QTAIM QTAIM Analysis QCResults->QTAIM Electron Density ρ(r) NCI NCI Plot Index QCResults->NCI Density Gradient ∇ρ(r) HS Hirshfeld Surface Analysis QCResults->HS Promolecular Density Pixel PIXEL Energy Decomposition QCResults->Pixel Molecular Orbitals Interactions Non-Covalent Interaction Map QTAIM->Interactions BCP Properties NCI->Interactions Interaction Surfaces HS->Interactions Contact Distances Pixel->Interactions Energy Components

Diagram 2: Electronic structure analysis workflow for characterizing non-covalent interactions in this compound and related compounds. Multiple analytical approaches converge to provide a comprehensive understanding of intermolecular forces that influence thermodynamic stability.

Advanced analysis of the electronic structure provides insights into the factors governing molecular stability and reactivity. For this compound, Bader's Quantum Theory of Atoms in Molecules (QTAIM) can be applied to analyze bond critical points (BCPs) and understand the electron density distribution in regions of interest, particularly around the fused ring junctions [3]. The Laplacian of the electron density (∇²ρ) at BCPs reveals whether interactions are predominantly covalent (∇²ρ < 0) or closed-shell such as hydrogen bonds or van der Waals interactions (∇²ρ > 0). Complementarily, the Non-Covalent Interaction (NCI) index visualizes weak intermolecular forces through isosurfaces of the reduced density gradient, enabling intuitive interpretation of steric clashes, van der Waals interactions, and hydrogen bonding patterns that contribute to the molecular packing and stability [3].

For crystalline forms or detailed solvation studies, Hirshfeld surface analysis provides a comprehensive mapping of molecular contacts by plotting the ratio of promolecular to procrystal electron densities. This technique allows researchers to quantify the contribution of different interaction types (H···H, C···H, etc.) to the overall crystal packing, which is particularly valuable for understanding polymorphism and solid-state thermodynamic stability [3]. Additionally, PIXEL calculations enable the decomposition of intermolecular interaction energies into Coulombic, polarization, dispersion, and repulsion components, providing quantitative insights into the nature and strength of non-covalent interactions that influence formation enthalpies and other thermodynamic properties [3]. These advanced analytical methods collectively enhance the interpretation of computational results beyond simple numerical values of formation enthalpies.

Applications in Hydrogen Storage and Drug Development

The accurate determination of this compound formation enthalpy has significant implications for energy storage technologies, particularly in the development of LOHC systems. The hydrogenation of indan to this compound represents a potential hydrogen storage reaction with a theoretical capacity of approximately 6.2 wt%, which falls within the desirable range for practical applications [1]. The calculated reaction enthalpy of -230 kJ/mol for this transformation indicates a moderately exothermic process, which translates to favorable thermodynamics for hydrogen release at temperatures achievable with waste heat from industrial processes or fuel cells. Computational screening of this compound derivatives with various substituents can identify structural modifications that optimize the trade-off between hydrogen capacity, dehydrogenation kinetics, and thermodynamic properties.

In pharmaceutical applications, formation enthalpy calculations contribute to predicting drug-receptor interactions and understanding the thermodynamic driving forces behind molecular recognition. While this compound itself may not have direct pharmaceutical relevance, its structural motifs appear in various bioactive compounds, and the computational protocols described can be extended to drug-like molecules with similar fused ring systems. The accurate calculation of formation enthalpies enables better prediction of binding affinities through thermodynamic cycles, particularly when combined with solvation models that account for transfer from the gas phase to aqueous or non-polar environments resembling biological binding sites [3]. Additionally, these calculations support the prediction of metabolic stability and degradation pathways by providing thermodynamic parameters for potential metabolic transformations.

Conclusion and Future Directions

The application notes and protocols presented herein provide researchers with a comprehensive framework for determining the formation enthalpy of this compound using quantum chemical methods. The three-step approach—combining conformational analysis, high-level quantum chemical calculations, and empirical phase corrections—delivers reliable liquid-phase thermodynamic properties that align with experimental expectations. The tabulated data and computational workflows facilitate direct application in both hydrogen storage research and pharmaceutical development, where accurate thermodynamic parameters are essential for predicting system performance and molecular behavior.

Future methodological developments will likely focus on enhancing computational efficiency through machine learning approaches that can approximate high-level quantum chemical results at significantly reduced computational cost. Recent initiatives such as the QCML dataset, which contains billions of semi-empirical and millions of DFT calculations, provide extensive training data for such approaches [4]. Additionally, improved implicit solvation models and more accurate treatments of dispersive interactions will further enhance the accuracy of liquid-phase predictions. As computational resources continue to expand, these protocols may evolve to include dynamical effects and finite-temperature corrections through molecular dynamics simulations, providing even more realistic thermodynamic predictions for complex molecular systems like this compound and its derivatives.

References

group additivity algorithms thermodynamic properties prediction

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Group Additivity

Group additivity is a powerful and efficient method for predicting the thermodynamic properties of organic compounds and materials. The core principle is that a molecule's property can be estimated by summing the contributions from its constituent atom-level groups, each defined by a central atom and its immediate neighbors [1]. This method offers a compelling alternative to more computationally intensive quantum-mechanical calculations, especially for high-throughput screening in materials science and drug development [1].

Recent advancements have expanded the scope of group additivity by integrating it with machine learning (ML) frameworks. This hybrid approach enhances predictive power for complex properties like temperature-dependent heat capacity in polymers [2] and enables the accurate modeling of multi-component systems, such as alloys, by strategically decoupling different types of atomic interactions [3].

Core Algorithm & Quantitative Parameters

The foundational algorithm involves decomposing a molecule's structure into predefined group types and summing their contributions. The following table summarizes key molecular descriptors and the demonstrated predictive performance of the group additivity method [1].

  • Table 1: Predictive Performance of Group Additivity for Key Descriptors
Molecular Descriptor Goodness-of-Fit (Q²) Standard Deviation (SD) Number of Test Compounds (N)
Heat of Combustion > 0.9999 25.2 kJ/mol 1965
logPoctanol/water 0.9451 0.51 2640
Molar Refractivity 0.9987 0.74 4045
Molecular Polarizability 0.9897 0.77 308
Aqueous Solubility (logS) 0.8838 0.74 1419
Aqueous Toxicity 0.8404 0.42 810
Blood-Brain Barrier (logBB) 0.4709 0.53 383

The algorithm's workflow for calculating a property is straightforward. The mathematical expression is as follows:

Property = Σ (ni × Contributioni)

Where:

  • ni is the number of times group type i appears in the molecule.
  • Contributioni is the pre-calibrated contribution value for that group.

This method's reliability depends on the quality and breadth of the experimental data used to derive the group contributions. As shown in Table 1, while it performs exceptionally well for heat of combustion and refractivity, its predictive power is limited for complex bio-physical properties like logBB, where transport mechanisms may not be purely additive [1].

Application Notes & Experimental Protocol

This section details a standard protocol for applying the group additivity method, using the prediction of a molecule's Heat of Combustion (ΔHc) as a representative example.

Protocol: Predicting Heat of Combustion via Group Additivity

Objective: To calculate the heat of combustion of an organic compound using the group additivity method. Experimental Basis: The group contribution parameters are derived from a large set of experimental data (e.g., N=1965 compounds) using a fitting procedure such as the Gauss-Seidel method [1].

Workflow Overview:

The following diagram illustrates the key steps in the group additivity prediction workflow, from molecule input to final property estimation.

G Start Start: Input Molecular Structure Step1 1. Structure Decomposition Break down molecule into defined atom groups Start->Step1 Step2 2. Group Identification & Counting Identify group types and count their occurrences (n_i) Step1->Step2 Step3 3. Parameter Assignment Assign pre-fitted contribution values (Contribution_i) Step2->Step3 Step4 4. Property Calculation Sum all (n_i × Contribution_i) to obtain estimate Step3->Step4 Step5 5. Validation & Reporting Compare with experimental data if available; report result Step4->Step5 End End: Predicted Property Value Step5->End

Materials & Software:

  • Chemical structures of the compound(s) of interest.
  • Group contribution parameters for heat of combustion from a published database [1].
  • Software: A computer algorithm capable of parsing chemical structures and performing the group decomposition and summation. This can be implemented in Python, Java, or other languages.

Procedure:

  • Structure Input and Pre-processing:

    • Represent the target molecule using a standard format such as SMILES (Simplified Molecular Input Line Entry System) or PSMILES (Polymer SMILES for repeating units) [2].
    • Ensure the representation accounts for all atoms and bonds correctly.
  • Molecular Decomposition:

    • Process the molecular structure to break it down into its constituent atom groups. An atom group is defined by a central atom and its immediate neighboring atoms, considering hybridization and bond order.
    • Example: In a molecule of ethane (C-C), the carbon atoms would be classified into a specific group type, such as C_(C)(H)_3, representing a carbon atom bonded to one other carbon and three hydrogens.
  • Group Identification and Counting:

    • Identify the types of groups generated from the decomposition.
    • Count the number of times (n_i) each unique group type appears in the molecule.
  • Parameter Assignment and Calculation:

    • For each identified group type, retrieve its pre-calibrated contribution to the heat of combustion from the parameter database.
    • Calculate the total predicted heat of combustion using the formula: ΔHc = Σ (ni × Contributioni)
  • Validation and Error Analysis:

    • If experimental data is available, compare the predicted value to the measured value.
    • Report the result along with the expected standard deviation of the method (e.g., ± 25.2 kJ/mol for heat of combustion, as per Table 1) [1].

Advanced & Integrated Workflows

The basic group additivity method can be integrated with modern computational techniques to tackle more complex challenges.

Integration with Machine Learning for Complex Properties

For properties with poor group additivity performance (e.g., logBB) or temperature-dependent properties, a hybrid ML approach is more effective. The workflow involves using group-based descriptors or other molecular fingerprints as input for machine learning models [2] [1].

G cluster_1 Training Phase (Required once) A Input Molecular Structure B Descriptor Generation A->B e.g., Morgan Fingerprint or Group Contributions C Machine Learning Model B->C Input Features D Predicted Property C->D Model Output T1 Training Set (Structures & Experimental Data) T2 Model Training T1->T2 T3 Trained Model T2->T3 T3->C Load Model

  • Example: Polymer Heat Capacity Prediction: The temperature-dependent heat capacity (Cp) of polymers can be predicted using Morgan fingerprints (a circular fingerprint encoding molecular substructures) derived from the repeating unit's PSMILES string. These fingerprints are used as input for an artificial neural network (ANN) trained on high-quality data from the ATHAS databank, achieving a coefficient of determination (R²) greater than 0.98 [2].
  • Error Correction: The prediction error for Cp using Morgan fingerprints has been found to correlate with the number of missing hashed identifiers (N_ms). The error can be corrected using the equation: Cp-corrected(T) = Cp-ML(T) / (1 - (0.0948 N_ms² + 2.49 N_ms)/100) [2].
Decoupling Interactions in Complex Systems

For multi-component systems like metallic alloys, a powerful strategy is to decouple different interaction types. A CALPHAD (Calculation of Phase Diagrams) framework can be enhanced by:

  • Decoupling nearest-neighbor (NN) and long-range (LR) interactions.
  • Embedding strong NN interactions into a physics-based "reference surface" derived from efficient quasi-harmonic approximation (QHA) calculations.
  • Confining excess terms to weak LR interactions, which are then refined to fit phase equilibrium data [3].

This divide-and-conquer strategy reduces computational cost while maintaining accuracy, as demonstrated in 13-component Ni-based superalloys and Cr-Co-Ni medium-entropy alloys [3].

Limitations & Scope of Applicability

While highly useful, the group additivity method has important limitations that researchers must consider:

  • Performance Variation: The accuracy is highly descriptor-dependent. It is excellent for heat of combustion and refractivity but less reliable for complex biological properties like blood-brain barrier penetration (logBB), as indicated by its low Q² of 0.47 [1].
  • Data Dependency: The method's predictive power is confined to the chemical space covered by its training data. Extrapolation to entirely new group types requires new experimental data for parameterization.
  • Ignoring Long-Range Effects: The method typically accounts only for local atomic environments and may not capture the influence of long-range intramolecular interactions or specific stereochemistry.

Conclusion

Group additivity remains a robust, fast, and accessible method for predicting a wide range of thermodynamic properties. Its integration with modern machine learning techniques and its strategic application in multi-scale modeling frameworks significantly expand its utility and accuracy. For researchers in drug development and materials science, it provides a valuable tool for rapid virtual screening and preliminary design, guiding more focused and efficient experimental efforts.

References

hexahydroindan ketone derivatives ring expansion

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Data and Protocol Search Suggestions

For the detailed experimental data and protocols you require, I suggest consulting the following specialized sources:

  • Scientific Databases: Search PubMed, Scopus, or Reaxys using specific keywords like "hexahydroindan ketone ring expansion synthesis", "Baeyer–Villiger oxidation", or "Tiffeneau–Demjanov rearrangement".
  • Patent Literature: Explore Google Patents or the USPTO database for proprietary synthesis methods.
  • Chemical Forums: Consider asking on specialized communities like Chemistry Stack Exchange.

Graphviz Diagram Specification Template

Based on your requirements, I have created a Graphviz diagram template that adheres to all your specifications for color, contrast, and layout. You can use this as a framework to visualize your experimental workflow once the specific chemical pathway is determined.

The diagram below illustrates a generic ring expansion workflow. All node text (fontcolor) is set to the high-contrast #202124 against their background colors to ensure readability [1]. The labeldistance for edges is set to 3 to provide a clear gap between the text and the line [2].

RingExpansionWorkflow Experimental Workflow for Ring Expansion Start Ketone Precursor Activation Reaction Activation Start->Activation Step 1 Intermediate Ring-Expanded Intermediate Activation->Intermediate Step 2 Purification Purification & Analysis Intermediate->Purification Step 3 End Final Product Purification->End Step 4

The table below details the color palette as specified in your requirements, ensuring sufficient contrast for visualization [3] [4]:

Color Code Role Sample Use
#4285F4 Primary Blue Process steps, information nodes
#EA4335 Primary Red Critical steps, termination points
#FBBC05 Primary Yellow Intermediate states, warnings
#34A853 Primary Green Start/End points, success states
#FFFFFF White Canvas background (if not transparent)
#F1F3F4 Light Grey Alternative node fill
#202124 Dark Text Primary text color for all nodes
#5F6368 Grey Text Edge labels, secondary text

Tips for Implementing Your Workflow

Once you find the specific reaction pathway, you can effectively model it using the provided template:

  • Map the Pathway: Break down the synthesis into discrete steps (e.g., "Substrate Activation", "Nucleophilic Addition", "Ring Expansion", "Product Isolation") [5].
  • Define Logic: Use solid edges for the main pathway and dashed edges (by setting style=dashed) for side reactions or optional steps.
  • Incorporate Data: Use record-based nodes or HTML-like labels (shape=plain) to include quantitative data like yields or conditions directly in the diagram [1].

References

Application Notes: Key Strategies for Thermodynamic Optimization

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core areas of focus for optimizing LOHC systems.

Optimization Strategy Key Objective Example Materials & Catalysts Key Performance Insights
Catalyst Development [1] Enhance activity/selectivity for H2 uptake/release; minimize byproducts. Pt-based, Ru-based (e.g., Ru/Al₂O₃, Ru/C) [2]. Structure-activity relationships and metal-support synergy are crucial [1].
Molecular Engineering [3] Improve H2 storage capacity, kinetics, and enthalpy of reaction. N-ethylcarbazole, indoles, BMP (2-benzyl-6-methylpyridine), BMB (benzyl-methylbenzyl-benzene) [4] [3]. Precise methyl group positioning in BMP boosted H2 storage/release rates by 206%/49% vs. MBP; BMB showed 150% faster hydrogenation than DBT [3].
Process & Reactor Design [4] Optimize reaction engineering to improve efficiency and reduce utility costs. Trickle bed reactors, slurry reactors [4]. Slurry reactors can offer better catalyst utilization; dehydrogenation heating constitutes 75-85% of utility costs [4].
System Integration [5] Utilize waste heat to improve overall energy and economic efficiency. Industrial processes, urban energy systems [5]. LOHC-based storage integrated into urban-industrial symbiosis can reduce energy utility costs by ~36% [5].

Experimental Protocol: Evaluating LOHC Hydrogenation/Dehydrogenation Catalysts

This protocol provides a detailed methodology for assessing catalyst performance in LOHC reactions, a critical step for thermodynamic optimization [1] [4].

Scope

This procedure describes a standardized laboratory-scale method for testing and screening catalysts in the hydrogenation of dehydrogenated LOHCs (e.g., H0-DBT) and the dehydrogenation of hydrogenated LOHCs (e.g., H18-DBT).

Experimental Workflow

The following diagram outlines the major steps in the catalyst testing workflow:

G start Start: Catalyst & LOHC Preparation step1 1. Reactor System Setup and Catalyst Loading start->step1 step2 2. Inert Gas Purging step1->step2 decision1 Hydrogenation Reaction? step2->decision1 step3 3. Reaction Phase decision2 Dehydrogenation Reaction? step3->decision2 step4 4. Product Analysis step5 5. Data Analysis & Performance Calculation step4->step5 end End: Catalyst Evaluation step5->end decision1->step3 Yes decision1->decision2 No decision2->step4 Yes

Materials and Equipment
  • Reactor System: A high-pressure, fixed-bed or slurry reactor system equipped with temperature and pressure controls [4]. The reactor should be made of materials resistant to hydrogen embrittlement (e.g., stainless steel).
  • Catalysts: Catalyst candidates (e.g., Pt/Al₂O₃ for dehydrogenation, Ru/Al₂O₃ for hydrogenation) [2].
  • LOHCs: Dehydrogenated carrier (e.g., H0-DBT) for hydrogenation tests; hydrogenated carrier (e.g., H18-DBT) for dehydrogenation tests.
  • Gases: High-purity Hydrogen (H₂, ≥99.99%) and Inert gas (e.g., Nitrogen or Argon, ≥99.99%).
  • Analytical Equipment: Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) for liquid product analysis. A Gas Flow Totalizer or GC with Thermal Conductivity Detector (TCD) for measuring hydrogen evolution.
Detailed Procedure
  • Catalyst & LOHC Preparation:

    • Catalyst Pre-treatment: If required, reduce the catalyst under a H₂ stream (e.g., at 300°C for 2 hours) to activate the metal sites.
    • LOHC Drying: Dry the LOHC material under vacuum or an inert gas flow to remove traces of water.
  • Reactor System Setup:

    • Load a precise amount of catalyst (e.g., 0.1 - 0.5 g) into the reactor.
    • For slurry reactors, the LOHC can be added directly. For fixed-bed reactors, the catalyst bed is packed, and the LOHC is fed via a pump.
  • Inert Gas Purging:

    • Seal the reactor and purge the entire system with an inert gas (N₂ or Ar) for at least 30 minutes to eliminate oxygen.
  • Reaction Phase:

    • For Hydrogenation Reaction:
      • Pressurize the reactor with H₂ to the desired reaction pressure (e.g., 20 - 50 bar).
      • Heat the reactor to the target temperature (e.g., 150 - 200°C) under continuous H₂ flow or pressure [4] [2].
      • Maintain conditions for a set duration, monitoring H₂ consumption.
    • For Dehydrogenation Reaction:
      • After purging, heat the reactor to the target temperature (e.g., 270 - 300°C) under ambient pressure or an inert gas sweep [3] [2].
      • The released hydrogen is directed through a condenser to trap any vaporized LOHC and then measured using a gas flow meter.
  • Product Analysis:

    • Collect liquid samples before and after the reaction.
    • Analyze using GC to determine the conversion of the LOHC and the selectivity to the fully hydrogenated or dehydrogenated species.
Data Analysis and Performance Metrics

Calculate the following key metrics to evaluate catalyst performance [3]:

  • LOHC Conversion (%): (1 - [Dehydrogenated LOHC]_final / [Dehydrogenated LOHC]_initial) * 100
  • Hydrogen Storage Capacity (wt%): (Mass of H₂ released / Mass of hydrogenated LOHC charged) * 100
  • Hydrogenation/Dehydrogenation Rate: Moles of H₂ stored or released per unit time per unit mass of catalyst

System Integration & Economic Considerations

Successful optimization extends beyond the chemistry to the entire system. The energy-intensive dehydrogenation step, requiring significant heat, is the major cost driver [4]. A systems-level approach that integrates waste heat is crucial for viability.

The following diagram illustrates how an optimized LOHC system can be integrated into a broader energy context:

G renewable Renewable Energy Source (e.g., Solar, Wind) h2_production Hydrogen Production (e.g., Electrolysis) renewable->h2_production h2_LOHC LOHC Hydrogenation (Exothermic Reaction) h2_production->h2_LOHC lohc_storage H2-Rich LOHC Storage (Safe & Dense) h2_LOHC->lohc_storage lohc_transport Transport via Existing Infrastructure lohc_storage->lohc_transport h2_release LOHC Dehydrogenation (Endothermic Reaction) lohc_transport->h2_release pure_h2 Pure Hydrogen To End User h2_release->pure_h2 spent_LOHC H2-Lean LOHC (Returned for Re-use) h2_release->spent_LOHC waste_heat Industrial Waste Heat waste_heat->h2_release spent_LOHC->h2_LOHC

The economic potential is clear, with studies showing hydrogen storage costs can range from $1.30 to $2.34 per kg H₂ depending on plant capacity, making LOHC technology a competitive option for large-scale, long-distance hydrogen storage and transport [4] [2].

References and Further Research

  • Cai, Z., Zou, C., Jiang, X., et al. (2025). Toward a green hydrogen economy: progress, economic feasibility, and challenges of liquid organic hydrogen carriers. Green Chemistry, 27, 12856-12887. DOI: 10.1039/D5GC02275D [1].
  • A two-step methodology for the selection and process optimization of LOHC systems. (2025). International Journal of Hydrogen Energy. [4].
  • Jeong, K., et al. (2024). Benzyl-methylbenzyl-benzene: Improving hydrogen storage and release performance of dibenzyltoluene based liquid organic hydrogen carrier. Chemical Engineering Journal. DOI: 10.1016/j.cej.2024.150927 [3].
  • Application and Analysis of Liquid Organic Hydrogen Carrier (LOHC) Technology in Practical Projects. (2024). Energies, 17(8), 1940. [2].
  • Wan Abdullah, W. A. S., Liew, P. Y., Ismail, I., & Ho, W. S. (2025). Liquid Organic Hydrogen Carriers Energy Storage in Urban-Industrial Symbiosis through Process Integration. Energy, 320, 135289. DOI: 10.1016/j.energy.2025.135289 [5].

References

improving hexahydroindan synthesis yield optimization

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guides & FAQs

Q1: Why is my alkylation reaction of hexahydro-1,3-indandione not yielding the desired C-alkylated product? A: Historical research indicates that alkylation of β-diketones in the hexahydroindan series under usual conditions does not form C-alkylation products [1]. If your target is a C-alkylated compound, you must explore alternative strategies.

  • Potential Solution: Consider using the corresponding enamine as an intermediate. While the cited study found that enamines of these β-diketones also resist C-alkylation under standard conditions [1], this finding should guide you to investigate non-standard approaches. This could involve:
    • Using different metal catalysts to activate the substrate.
    • Employing protecting groups for one of the carbonyl groups to direct the alkylation.
    • Exploring a completely different synthetic route to the target molecule.

Q2: What are the key parameters to monitor for optimizing the yield of a this compound derivative? A: While specific data for your compound is limited, optimization generally revolves around controlling reaction variables. The table below summarizes universal parameters to track.

Parameter Purpose/Impact Common Optimal Range
Reaction Temperature Influences reaction rate and byproduct formation; too low slows reaction, too high promotes decomposition. Varies by reaction; requires empirical determination.
Reaction Time Ensures completion without allowing degradation; can be monitored by TLC or HPLC. From hours to several days.
Solvent Polarity Affects solubility, reaction rate, and can influence reaction pathway (e.g., polar aprotic vs. protic). Depends on mechanism (e.g., DMF, THF, DCM, water).
Catalyst Loading (if applicable) Higher loading increases rate but can also increase cost and purification difficulty. Typically 1-10 mol%.
Stoichiometry Ensures one reagent is not in large excess, which can waste materials and complicate purification. Ideally near 1:1; slight excess of one reagent may be used.

Q3: How can I quickly assess the success of my synthesis and identify byproducts? A: Modern analytical techniques are essential. The primary methods include:

  • Thin-Layer Chromatography (TLC): A quick, cheap method to monitor reaction progress and check for the consumption of starting materials.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: (¹H and ^13C) is the definitive method for confirming the identity and purity of your compound. It can detect most common byproducts and regioisomers.
  • High-Performance Liquid Chromatography (HPLC) / Mass Spectrometry (MS): Provides information on purity and molecular weight, useful for quantifying yields and detecting impurities.

Experimental Protocol: A Generalized Workflow for Synthesis & Optimization

The following diagram outlines a logical workflow for developing and optimizing a synthesis, which you can adapt for your work on this compound derivatives.

G start Define Target Molecule l1 Literature Review & Route Scouting start->l1 l2 Initial Reaction Setup l1->l2 l3 Reaction Monitoring (TLC, HPLC) l2->l3 l4 Purification & Isolation l3->l4 l5 Product Analysis (NMR, MS, HPLC) l4->l5 l6 Yield & Purity Acceptable? l5->l6 l7 Optimize Parameters l6->l7 No end Process Finalized l6->end Yes l7->l2 Repeat Cycle

Diagram 1: Synthesis Optimization Workflow

Detailed Methodologies:

  • Literature Review & Route Scouting (Box l1):

    • Search chemical databases (SciFinder, Reaxys) for known syntheses of your target molecule or close analogs. Pay special attention to any mention of failed strategies, such as the inability to achieve direct C-alkylation [1].
    • Based on the literature, select the most promising synthetic route, considering factors like step count, availability of starting materials, and safety of reagents.
  • Initial Reaction Setup (Box l2):

    • Procedure: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the starting material (e.g., hexahydro-1,3-indandione). Add the dry solvent via syringe. Cool the mixture to the recommended temperature (e.g., 0°C for many organometallic reactions). Slowly add the alkylating agent or other electrophile, either neat or in solution. Stir the reaction mixture, allowing it to warm to room temperature if the protocol requires it.
  • Reaction Monitoring & Workup (Boxes l3 & l4):

    • TLC Monitoring: At regular intervals, take a small aliquot (~50 µL) from the reaction mixture. Spot it on a TLC plate alongside a spot of the pure starting material. Develop the plate in an appropriate mobile phase (e.g., hexane/ethyl acetate mixture). Visualize under UV light and/or by staining (e.g., KMnO₄). Look for the disappearance of the starting material spot and the appearance of a new spot with a different Rf value.
    • Workup & Purification: Once the starting material is consumed (as judged by TLC), quench the reaction carefully (e.g., with a saturated aqueous NH₄Cl solution for Grignard reactions). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM). Dry the combined organic layers over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product using flash column chromatography.
  • Product Analysis & Iteration (Boxes l5, l6, l7):

    • Characterization: Analyze the purified product using ¹H NMR, ^13C NMR, and mass spectrometry. Compare the spectral data with literature values to confirm the identity and assess purity.
    • Optimization Loop: If the yield or purity is unsatisfactory, begin systematic optimization. Use the parameters in the table above (e.g., temperature, solvent, catalyst) as variables. A "Design of Experiments" (DoE) approach can be efficient for testing the interaction of multiple variables simultaneously.

Advanced Troubleshooting & Logical Analysis

For complex problems, a structured approach to root cause analysis is superior to random checks. The following diagram provides a logical framework for diagnosis.

G p1 Low/No Yield p2 Starting Material Consumed? p1->p2 p3 Check for Side Reactions p2->p3 Yes p5 Reaction Too Slow p2->p5 No p7 Analyze Crude Mixture (NMR, LC-MS) p3->p7 p4 Check Reaction Conditions p8 Increase Temp./Catalyst or Prolong Time p5->p8 p6 Complex Mixture of Products p9 Try Different Solvent or Protecting Group p6->p9 p7->p6

Diagram 2: Root Cause Analysis for Failed Reactions

A Note on Information and Next Steps

The core technical information available from the search is the specific finding that direct C-alkylation of hexahydro-1,3-indandione and its enamines is not feasible under usual conditions [1]. This is a critical piece of knowledge for troubleshooting.

For more current and detailed information, I suggest you:

  • Consult specialized databases like SciFinder or Reaxys using specific search terms like "alternative synthesis this compound," "O-alkylation indandione," or "indanone derivatives synthesis."
  • Review recent literature in specialized organic chemistry journals, as synthetic methodologies advance rapidly.

References

Stereochemistry Control: Core Strategies and a Case Study

Author: Smolecule Technical Support Team. Date: February 2026

A primary challenge in complex molecule synthesis is achieving the desired three-dimensional structure. The general strategies below are foundational to designing your routes for hexahydroindan systems.

Foundational Principles of Stereoselective Synthesis

Stereoselective synthesis enables control over the spatial arrangement of atoms in the final product, which is critical for its biological activity and physical properties [1]. The three main strategies are:

  • Substrate Control: Using the existing stereochemistry within your starting molecule to influence the outcome of the new reaction.
  • Reagent Control: Employing a chiral reagent to impose stereochemistry onto the product.
  • Catalyst Control: Using a chiral catalyst to control stereochemistry in a catalytic cycle, making it efficient for large-scale reactions [1].

Common methods to implement these strategies, along with their trade-offs, are summarized in the table below.

Method Description Key Advantages Potential Challenges
Asymmetric Synthesis Uses a chiral catalyst or reagent for high stereoselectivity [1]. High stereoselectivity; efficient [1]. Can be expensive; sensitive to reaction conditions [1].
Diastereoselective Synthesis Uses a chiral auxiliary to produce one diastereomer preferentially [1]. High diastereoselectivity; predictable outcomes [1]. Requires additional steps to attach and remove the auxiliary [1].
Enantioselective Synthesis Uses a chiral catalyst or reagent to produce an enantiomerically enriched product [1]. High enantioselectivity; efficient [1]. Can be expensive; sensitive to reaction conditions [1].
Specific Insights for this compound Systems

A study on the alkylation of β-diketones in the this compound series revealed a critical finding: under standard conditions, C-alkylation products are not formed [2]. This highlights a significant constraint, indicating that alternative strategies or specific activation methods are necessary if C-alkylation is the intended pathway for your molecule.

Experimental Protocol: 1,3-Dipolar Cycloaddition for Complex Spiro Systems

While a direct protocol for this compound is not available, the following procedure for synthesizing a complex spiropyrrolizine demonstrates the practical application of a stereoselective 1,3-dipolar cycloaddition. This methodology is highly relevant for constructing intricate, stereodefined ring systems similar to this compound derivatives [3].

Synthesis of Quinoline-Containing Spiropyrrolizines [3]

  • Reaction Setup: A mixture of ninhydrin (2 mmol), L-proline (2 mmol), and the appropriate (E)-2-styrylquinoline (1 mmol) was refluxed in ethanol (10 mL) for 30 minutes.
  • Reaction Monitoring: The progress was monitored by thin-layer chromatography (TLC).
  • Work-up Procedure: After cooling, the solvent was evaporated under reduced pressure. The residue was dissolved in ethyl acetate (30 mL) and transferred to a separatory funnel.
  • Purification: The organic layer was washed with water (2 × 10 mL) and brine (1 × 10 mL), dried over anhydrous Na₂SO₄, and concentrated using a rotary evaporator.
  • Isolation: The crude product was purified by column chromatography using a mixture of ethyl acetate and petroleum ether to yield the final spiropyrrolizine products (78%–84% yield) [3].

The following diagram illustrates the logical workflow and the key intermediates in this reaction, providing a visual guide to the process.

G Start Start: Reaction Setup A Ninhydrin + L-Proline Start->A B Iminium Zwitterion A A->B Nucleophilic attack C Spiro Compound B B->C Intramolecular cyclization D Azomethine Ylide C (formed via decarboxylation) C->D Decarboxylation F 1,3-Dipolar Cycloaddition D->F E (E)-2-Styrylquinoline E->F Product Quinoline-containing Spiropyrrolizine F->Product

Technical Support FAQs

Here are answers to some anticipated technical questions based on the literature.

Q1: Why might my alkylation reaction of a this compound-derived β-diketone fail to produce the expected C-alkylated product? A1: Research on the this compound series indicates that C-alkylation products are not formed under the usual conditions [2]. You may need to explore alternative strategies, such as using enamines or employing different activation methods to achieve the desired functionalization.

Q2: What is a key advantage of using a convergent synthesis approach for complex molecules? A2: Convergent synthesis, where smaller, pre-formed fragments are combined, offers significant advantages over linear synthesis, including improved efficiency, reduced waste, and increased flexibility in the synthetic route [1].

Q3: How can I control stereochemistry in oxygen-rich systems where traditional Ziegler-Natta catalysts are not suitable? A3: As demonstrated in polymer chemistry, chiral anion catalysis can be a powerful strategy. This involves using a chiral anion that tightly pairs with the growing cationic chain in a low dielectric constant solvent, dictating the stereochemistry of monomer addition [4].

References

stability hexahydroindan derivatives alkaline conditions

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Hexahydroindan Derivatives in Alkaline Conditions

Q1: What is the basic chemical structure of this compound? this compound is a saturated bicyclic organic compound, consisting of a cyclopentane ring fused to a cyclohexane ring. It exists in two isomeric forms, cis and trans, and serves as a versatile scaffold or starting material for synthesizing more complex molecules, including derivatives [1].

Q2: I am using a this compound derivative in a reaction with a base. What are my primary stability concerns? Without specific data on your derivative, the general concerns for hydrocarbon scaffolds under alkaline conditions include:

  • Hydrolysis: If your derivative contains hydrolyzable functional groups (e.g., esters, amides), the base could catalyze their cleavage.
  • Elimination Reactions: Strong bases can promote elimination reactions if your molecule has a good leaving group at a position adjacent to a hydrogen.
  • Rearrangements: The rigid bicyclic structure could be prone to ring-opening or rearrangement under harsh conditions, especially at elevated temperatures.

Q3: How can I systematically test the alkaline stability of my specific derivative? A general experimental protocol is provided in the section below. The core idea is to expose your compound to alkaline solutions of varying strength and temperature, then monitor for decomposition over time.

Experimental Protocol: Assessing Alkaline Stability

This protocol offers a general approach you can adapt. The specific conditions (NaOH concentration, temperature, analysis intervals) should be optimized for your compound.

1. Objective To determine the degradation profile and half-life of a this compound derivative under specified alkaline conditions.

2. Materials and Equipment

  • Test compound (your this compound derivative)
  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH) solutions
  • A suitable organic solvent (e.g., methanol, acetonitrile, or a water-solvent mixture)
  • Constant-temperature water bath or heating block
  • HPLC system with a UV-Vis detector or LC-MS

3. Methodology

  • Solution Preparation: Prepare a stock solution of your test compound in an appropriate solvent. Prepare alkaline solutions (e.g., 0.1 M, 1.0 M NaOH) in a solvent mixture that maintains homogeneity (e.g., water/methanol).
  • Reaction Initiation: Mix the compound stock solution with the alkaline solution to start the reaction. Ensure the final concentration of your compound is known and the pH is well-defined.
  • Incubation: Incubate the reaction mixture at controlled temperatures (e.g., 25°C, 40°C, 60°C).
  • Sampling: Withdraw samples at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).
  • Quenching: Immediately quench each sample by neutralizing it with an equivalent amount of acid (e.g., HCl) or by diluting it with a neutral HPLC mobile phase.
  • Analysis: Analyze the quenched samples using HPLC or LC-MS to quantify the remaining amount of the parent compound and identify any degradation products.

4. Data Analysis

  • Plot the natural logarithm of the remaining compound concentration against time.
  • The slope of the linear fit for this plot gives the apparent first-order rate constant (k_obs).
  • The half-life (t₁/₂) can be calculated using the equation: t₁/₂ = ln(2) / k_obs.

The workflow for this experimental process is outlined below.

Start Prepare Stock Solutions A Mix Compound with Alkaline Solution Start->A B Incubate at Constant Temperature A->B C Withdraw and Quench Samples B->C D Analyze Samples via HPLC/LC-MS C->D E Quantify Parent Compound & Identify Degradants D->E F Calculate Degradation Kinetics E->F

Data Presentation Template

Once you have experimental results, you can summarize them in tables like the ones below.

NaOH Concentration Temperature (°C) Half-life (t₁/₂) Major Degradation Products
0.1 M 25 [Your Data] [Your Data]
0.1 M 40 [Your Data] [Your Data]
1.0 M 25 [Your Data] [Your Data]
1.0 M 40 [Your Data] [Your Data]

Table 2: Troubleshooting Common Experimental Issues

Problem Possible Cause Suggested Solution
Precipitate in reaction mixture Compound or its degradants have low solubility. Adjust solvent system to increase solubility (e.g., increase co-solvent like methanol or acetonitrile).
No degradation observed Conditions may be too mild. Increase temperature or hydroxide concentration to stress the system.
Multiple unknown degradants Complex degradation pathway. Use LC-MS for better characterization; consider isolating major degradants for NMR analysis.

Key Considerations for Drug Development

When working with this compound derivatives for pharmaceutical applications, it's crucial to look beyond simple chemical stability. A modern drug optimization strategy should consider the Structure–Tissue Exposure/Selectivity–Activity Relationship (STAR) [2]. This means that a compound's success depends not just on its potency, but also on its distribution and selectivity in various tissues, which is heavily influenced by its chemical stability in different physiological environments [2].

References

analytical methods hexahydroindan characterization

Author: Smolecule Technical Support Team. Date: February 2026

Hexahydroindan Characterization Overview

This compound (also known as bicyclo[4.3.0]nonane) is a polycyclic hydrocarbon that is part of the human exposome, meaning it's not naturally produced by the body but found in individuals exposed to it or its derivatives [1].

The table below summarizes key information and common analytical techniques for this compound:

Property Description
Chemical Formula C₉H₁₆ [1]
Average Molecular Weight 124.227 g/mol [1]
IUPAC Name octahydro-1H-indene [1]
Common Characterisation Methods Single-crystal XRD, NMR (¹H, ¹³C), HRMS, GC-MS, LC-MS, Circular Dichroism (CD) [1] [2] [3]

Experimental Protocols for Characterization

Here are detailed methodologies for key characterization techniques based on the search results.

1. Single-Crystal X-ray Diffraction (SC-XRD) for Structural Confirmation This method is used to determine the precise molecular and crystal structure of a compound.

  • Procedure: Grow single crystals of the compound suitable for X-ray diffraction. For spiropyrrolizine compounds similar to this compound derivatives, this has been achieved by slow evaporation of a solution [3].
  • Data Collection & Analysis: Collect diffraction data using an X-ray diffractometer. The data can reveal the solid-state structure, often belonging to a monoclinic crystal system (e.g., space group P2₁/c). The structure is stabilized and the packing is influenced by weak noncovalent interactions like C–H···O, C–H···π, and π···π interactions [3].
  • Advanced Analysis: The noncovalent interactions can be further characterized and quantified through Hirshfeld surface analysis and the interaction energies can be calculated using PIXEL calculations [3].

2. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is used to determine the structure, purity, and dynamics of molecules in solution.

  • Sample Preparation: Dissolve the compound in a deuterated solvent (e.g., CDCl₃) [3].
  • Data Acquisition: Record ¹H NMR and ¹³C NMR spectra. DEPT135 NMR experiments can be used to distinguish between CH, CH₂, and CH₃ groups. For hexahydroindanone derivatives, the -CH₂- groups of the pyrrolizine ring may appear as negative peaks in DEPT135 NMR [3].
  • Interpretation: Analyze chemical shifts (δ, reported in ppm), coupling constants (J, in Hz), and signal multiplicity (s, d, t, q, m) to confirm the molecular structure [3].

3. Mass Spectrometry (MS) This technique provides information on the molecular weight and formula of the compound.

  • High-Resolution Mass Spectrometry (HRMS): Used to determine the exact mass of the molecular ion, allowing for the confirmation of the elemental composition (e.g., C₉H₁₆) [1] [3].

4. Circular Dichroism (CD) for Chiral Compounds CD measures the difference in absorption of left- and right-handed circularly polarized light, which is used to study chiral compounds and their stereochemistry.

  • Application: For chiral derivatives like hexahydroindanones, CD spectroscopy can establish relationships between Cotton effects (the characteristic peaks in a CD spectrum) and the compound's structural and conformational type. The sign and magnitude of the Cotton effect are largely controlled by the chirality of the ring system itself [2].

Analytical Workflow Diagram

The following diagram illustrates a logical workflow for characterizing an unknown sample of this compound or its derivatives, integrating the methods discussed.

This compound Characterization Workflow Start Unknown Sample MS Mass Spectrometry (HRMS) Start->MS Determine Formula & Weight NMR NMR Spectroscopy Start->NMR Identify Functional Groups CD Circular Dichroism (CD) MS->CD If chiral XRD X-ray Diffraction (SC-XRD) MS->XRD For solid-state structure NMR->CD NMR->XRD Confirm Structural Confirmation CD->Confirm Determine Stereochemistry XRD->Confirm Confirm 3D Structure

Potential FAQs & Troubleshooting

While specific FAQs for this compound were not available, here are some common issues based on general analytical chemistry principles:

  • Low yield in synthesis?

    • Potential Cause: Inefficient reaction conditions or incorrect reactant ratios.
    • Troubleshooting: Optimize reaction conditions. For a 1,3-dipolar cycloaddition reaction to form a this compound derivative, increasing the ratio of reactants (ninhydrin and proline) relative to the dipolarophile significantly improved yields from 42% to 84% [3].
  • Unclear or complex NMR spectra?

    • Potential Cause: Overlapping signals or the presence of diastereomers.
    • Troubleshooting: Use advanced NMR techniques (e.g., DEPT, COSY, HSQC) to resolve signals. Check if the compound is racemic, which can be confirmed by chiral HPLC or specific rotation measurements [3].
  • How to confirm absolute stereochemistry?

    • Solution: For chiral molecules, use Circular Dichroism (CD) spectroscopy. The Cotton effects in the CD spectrum can be empirically correlated with specific stereochemical types of the molecule [2].

References

handling hexahydroindan volatile liquid

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identification & Properties

The table below summarizes the key physical properties of hexahydroindan for identification and risk assessment [1].

Property Value / Description
Common Name hydrindane, this compound [1]
CAS Number 496-10-6 [1]
Molecular Formula C₉H₁₆ [1]
Molecular Weight 124.223 g/mol [1]
Density 0.882 g/cm³ [1]
Boiling Point 161°C at 760 mmHg [1]
Flash Point 37.3°C [1]
Vapour Pressure 3.02 mmHg at 25°C [1]
Index of Refraction 1.474 [1]

Experimental Handling Workflow

The following diagram outlines a general workflow for handling volatile liquids like this compound in a laboratory setting, based on its identified properties.

Start Start: Plan Experiment with this compound RiskAssess Conduct Risk Assessment Start->RiskAssess PropBox Key Properties: - Flash Point: 37.3°C - Boiling Point: 161°C RiskAssess->PropBox SubRisk1 Fire Hazard RiskAssess->SubRisk1 SubRisk2 Inhalation Hazard RiskAssess->SubRisk2 SubRisk3 Skin/Eye Irritant RiskAssess->SubRisk3 Control1 Engineering Controls: - Use Fume Hood - Ensure Good Ventilation SubRisk1->Control1 SubRisk2->Control1 Control2 Personal Protective Equipment (PPE): - Heat-resistant Gloves - Safety Goggles - Lab Coat SubRisk3->Control2 Control3 Procedural Controls: - Eliminate Ignition Sources - Use Grounded Equipment Control1->Control3 Control2->Control3 Execute Execute Experiment Control3->Execute Storage Post-Experiment: - Store in Tightly Sealed Flammables Cabinet Execute->Storage Emergency Emergency Preparedness: - Know Fire Extinguisher Location - Know Eye Wash/Shower Location Emergency->Execute

Frequently Asked Questions (FAQs)

  • Q1: What is the primary flammability concern when working with this compound? Its flash point is 37.3°C [1], which is slightly below typical human body temperature. This means its vapors can easily form flammable mixtures with air at room temperature. All ignition sources (open flames, hot surfaces, static electricity) must be strictly controlled in the work area.

  • Q2: What is the recommended storage condition for this chemical? It should be stored in a tightly sealed, air-tight container made of a compatible material (e.g., glass or certain plastics) within a dedicated, cool, and well-ventilated flammables storage cabinet, away from any oxidizers or heat sources.

  • Q3: Is this compound soluble in water? What are suitable solvents for it? While specific solubility data was not found in the search results, its hydrocarbon nature (C₉H₁₆) [1] and relatively low polarity suggest it is immiscible with water. It is likely soluble in common organic solvents such as ether, chloroform, and alcohol [2].

Important Limitations and Next Steps

Please be aware that this guide is built on a limited set of physical property data. For comprehensive laboratory handling, the following critical information is essential but currently missing:

  • Safety Data Sheet (SDS): An official SDS is the primary document for hazard communication, detailing toxicological information, first aid measures, and ecological impact.
  • Stability and Reactivity: Information on incompatible materials (strong oxidizers, etc.) and chemical stability is crucial for safe experimentation.
  • Personal Protective Equipment (PPE): Specific glove material recommendations and respiratory protection requirements should be confirmed via the SDS.

References

Frequently Asked Questions (FAQ) & Troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to common questions and issues encountered during hydrogenation experiments.

Q1: What are the primary considerations when selecting a catalyst for a hydrogenation reaction? Selecting a catalyst involves balancing performance, safety, and cost. Key factors include:

  • Functional Group Selectivity: The catalyst must selectively reduce the target group without affecting other sensitive parts of your molecule, like chiral centers [1].
  • Catalyst Activity and Compatibility: The catalyst metal (e.g., Pd, Pt, Ni, Ru) and its support (e.g., carbon) must be compatible with your reaction conditions and hydrogen source [2] [1].
  • Safety and Scalability: Consider the catalyst's pyrophoric nature and the inherent risks of using hydrogen gas at scale. Processes must be designed with robust engineering controls [1].

Q2: My hydrogenation reaction is slow or doesn't proceed. What could be wrong? This is a common scale-up challenge often related to mass transfer limitations, not just chemical kinetics [1].

  • Troubleshooting Steps:
    • Check Hydrogen Delivery: Ensure your method of gas introduction (e.g., headspace pressurization vs. hollow agitator) provides sufficient gas-liquid dispersion for the reactor scale [1].
    • Verify Catalyst Activity: The catalyst may be deactivated by contaminants. Ensure strict reactor cleaning protocols are followed and screen for catalyst poisons (e.g., sulfur compounds) in your feedstock [3] [1].
    • Re-screening: Use parallel reactor systems and Design of Experiments (DoE) to rapidly re-optimize conditions like temperature, pressure, and catalyst loading for your specific scale [1].

Q3: What are the safety risks associated with hydrogenation, and how can I mitigate them? The two primary risks are the high flammability of hydrogen gas and the pyrophoric nature of many catalysts (like Pd/C or Raney Ni) [1].

  • Risk Mitigation Strategies:
    • Engineering Controls: Use equipment with automated pressure and temperature monitoring, hydrogen detection systems, and pressure relief systems [1].
    • Hazard Evaluation: Conduct thorough hazard studies and risk assessments before scaling any reaction [1].
    • Operational Procedures: Establish strict standard operating procedures (SOPs) for charging the catalyst, running the reaction, and handling the reaction mixture afterward [1].

Q4: Are there safer alternatives to using pressurized H₂ gas? Yes, Catalytic Transfer Hydrogenation (CTH) is a valuable alternative that uses liquid hydrogen donors instead of gaseous H₂, enhancing safety [2].

  • Common Hydrogen Donors:
    • Formic Acid (HCOOH): Offers irreversible hydrogenation, preventing reverse reactions, and is widely used in chiral compound synthesis [2].
    • Alcohols (e.g., Isopropanol, Methanol): Prominent donors, with secondary alcohols like isopropanol often driving the reaction to completion [2].
    • Unconventional Donors: Molecules like 1,4-cyclohexadiene and glycerol are also efficient and can serve as green solvents [2].

Experimental Protocols & Methodologies

Protocol 1: Rapid Catalyst and Condition Screening using Parallel Reactors This methodology is critical for efficient optimization [1].

  • Setup: Use a parallel pressure reactor system capable of handling small volumes (e.g., 25 mL to 5 L).
  • Selection: Create a library of common catalysts (e.g., Pd/C, Pd(OH)₂/C, Pt/C, Raney Ni, Ru-based catalysts).
  • Design of Experiments (DoE): Instead of testing one variable at a time, use DoE software to design a set of experiments that efficiently explores multiple parameters simultaneously (e.g., temperature, pressure, catalyst loading, donor concentration).
  • Analysis: Run the experiments in parallel and analyze the results for conversion and selectivity to rapidly identify the optimal system.

Protocol 2: Catalytic Transfer Hydrogenation with Isopropanol A sample general protocol for a safer hydrogenation approach [2].

  • Charge Reactor: In an inert atmosphere, charge the reaction vessel with your substrate (e.g., 1.0 mmol), a catalyst (e.g., 2-5 mol% of a ruthenium pincer complex), and a base (e.g., 1.1 equiv. of KOH).
  • Add Hydrogen Donor: Add isopropanol (5-10 mL) as both the hydrogen donor and solvent.
  • React: Heat the mixture to reflux (e.g., 80-85°C) with stirring for the determined time (e.g., 4-12 hours).
  • Monitor: Monitor reaction progress by TLC or GC-MS.
  • Work-up: Once complete, cool the mixture, filter to remove the catalyst, and concentrate under reduced pressure. Purify the product using standard techniques like column chromatography.

Data Presentation: Catalyst & Hydrogen Donor Comparison

The table below summarizes key catalysts and hydrogen donors to aid in selection.

Catalyst / Donor Type Common Applications / Advantages Key Considerations / Disadvantages
Palladium (Pd) Heterogeneous/Homogeneous Reduction of alkynes, alkenes; nitro group reduction; deprotection [1]. Can be over-reactive; sensitive to poisons; often pyrophoric [1].
Ruthenium (Ru) Homogeneous Asymmetric transfer hydrogenation; high selectivity [2]. Can require specialized ligands; cost.
Iron (Fe) Homogeneous Base-free transfer hydrogenation of esters; more sustainable [2]. Emerging technology; activity can be substrate-dependent.
Nickel (Ni) Heterogeneous Cost-effective for large-scale reactions like dry reforming [4]. Prone to coke deposition and deactivation without careful design [4].
Formic Acid Hydrogen Donor Irreversible hydrogenation; good for chiral synthesis [2]. Acidic conditions may not be suitable for all substrates.
Isopropanol Hydrogen Donor Common, safe to handle; often used with base (e.g., NaOH) to boost activity [2]. Reaction can be reversible (MPVO equilibrium).
Methanol Hydrogen Donor Can be used for selective hydrogenation of alkynes [2]. May act as a methylating agent under certain conditions.

Workflow Visualization: Hydrogenation Catalyst Selection & Troubleshooting

The following diagram outlines a logical workflow for selecting a hydrogenation strategy and troubleshooting common issues, as discussed in the FAQs.

cluster_main Primary Workflow cluster_troubleshoot Troubleshooting Paths start Start: Hydrogenation Reaction Design decision_safety Is pressurized H₂ suitable for scale? start->decision_safety proc_h2 Direct H₂ Hydrogenation decision_safety->proc_h2 Yes, with controls proc_transfer Catalytic Transfer Hydrogenation (CTH) decision_safety->proc_transfer No, use alternative issue_safety Troubleshoot: Safety Risk decision_safety->issue_safety Unsure decision_catalyst Catalyst Screening & Condition Optimization proc_h2->decision_catalyst proc_transfer->decision_catalyst decision_scale Scale-up Assessment decision_catalyst->decision_scale issue_slow Troubleshoot: Slow/No Reaction decision_scale->issue_slow Mass transfer issue? end Successful Scale-up decision_scale->end issue_slow->decision_catalyst Re-optimize delivery & re-screen issue_safety->proc_transfer Switch to CTH

Hydrogenation Strategy and Troubleshooting Workflow

Key Takeaways for Your Research

The core themes in modern hydrogenation are safety and selectivity. Catalytic Transfer Hydrogenation (CTH) presents a powerful and safer alternative to using molecular hydrogen, especially in early development [2]. Furthermore, novel catalyst designs, such as self-generating perovskite systems, highlight a trend towards materials with enhanced durability and resistance to deactivation, which is crucial for long-term and cost-effective operations [4].

References

Constructing a Technical Support Framework for Chemical Storage

Author: Smolecule Technical Support Team. Date: February 2026

For a research and development audience, a technical support center should provide clear, actionable information. Here is a model structure you can use, with the understanding that the specific data for hexahydroindan needs to be filled in through further research.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound to decompose during storage?

  • A: Based on general chemical stability principles, the main factors are likely exposure to oxygen, light, elevated temperatures, and the presence of trace metals or moisture. The exact mechanism for this compound would need to be confirmed through experimental studies.

Q2: What are the recommended storage conditions to maximize the shelf-life of this compound?

  • A: Until specific studies are found, it is prudent to follow best practices for sensitive organic compounds. This typically includes storage under an inert atmosphere (e.g., nitrogen or argon), in a dark, tightly sealed container, and at low temperatures (e.g., -20°C or below). The addition of appropriate chemical stabilizers may also be considered.

Q3: How can I monitor the purity of this compound over time?

  • A: Analytical techniques are critical for this. As seen in studies of other compounds, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are standard methods for tracking the parent compound and identifying decomposition products [1] [2]. Establishing a routine testing schedule is recommended.
Troubleshooting Guide

The table below outlines common issues and proposed investigative steps.

Observed Problem Potential Root Cause Recommended Corrective & Preventive Actions
Unexpected decrease in purity Degradation due to oxygen, heat, or light exposure. Verify integrity of storage container and inert atmosphere; ensure storage at recommended low temperature, protected from light.
Formation of precipitate or color change Oxidation or reaction with impurities to form new compounds. Analyze precipitate/degradants via LC-MS/MS to identify chemical pathways [1] [3]. Use higher purity solvents or stabilizers.
Irreproducible experimental results Inconsistent compound purity due to decomposition. Establish a quality control protocol using GC-MS to confirm compound purity before use in critical experiments [2].
Example Experimental Protocol: Monitoring Stability

The following workflow, adapted from methodologies used to study other organic compounds, can be implemented to systematically assess the stability of this compound under various conditions [1] [3]. You can use this DOT script to generate a visual representation of the workflow.

G start Start Stability Study prep Prepare Sample Vials of this compound start->prep cond1 Storage Condition 1: Inert Gas, -20°C prep->cond1 cond2 Storage Condition 2: Air, 4°C prep->cond2 cond3 Storage Condition 3: Air, Room Temp prep->cond3 analyze Analyze Samples at Time Intervals via GC-MS/LC-MS cond1->analyze cond2->analyze cond3->analyze id Identify Decomposition Products analyze->id compare Compare Purity Data & Determine Optimal Conditions id->compare end Report Findings compare->end

Stability Study Workflow: This diagram outlines a systematic protocol for assessing the stability of this compound under different storage conditions.

References

hexahydroindan vs indan hydrogenation thermodynamics

Author: Smolecule Technical Support Team. Date: February 2026

A Framework for Your Comparison Guide

Once you gather the data, you can structure your guide with the following experimental and data presentation protocols.

Suggested Experimental Protocol for Data Generation/Curation

  • Objective: To determine and compare the standard molar enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) of the hydrogenation reaction for indan and other relevant LOHC candidates.
  • Methodology:
    • Quantum Chemical (QC) Calculations: Perform high-level QC calculations (e.g., G3MP2 method as used in [1]) to obtain gas-phase enthalpies of formation (ΔfH°(g)) and absolute entropies (S°(g)) for both the hydrogen-lean (e.g., indan) and hydrogen-rich (e.g., hexahydroindan) species.
    • Phase Correction: Use experimental vapor pressure data and empirical methods to determine vaporization enthalpies and entropies, transferring the gas-phase properties to the liquid phase, which is relevant for LOHC applications [1].
    • Experimental Validation: Validate computational results against available experimental data from:
      • Combustion Calorimetry: To obtain highly precise standard enthalpies of formation in the liquid phase [2].
      • Equilibrium Studies: Measure equilibrium constants (K) over a temperature range (e.g., 413 K to 493 K) to derive experimental ΔH° and ΔS° of hydrogenation [2].

Proposed Data Presentation After compiling the data, you can present it in a clear, comparative table. Here is a template based on the information structure found in the search results:

Property Indan / this compound System Benzene / Cyclohexane System Indole / Octahydroindole System
Hydrogen Storage Capacity (mass %) Data required ~7.2% [1] ~6.4% [2]
ΔrH° (dehydrogenation) (kJ/mol) Data required Data point needed ~50-60 (estimated from [2])
ΔrS° (dehydrogenation) (J/mol·K) Data required Data point needed Data required
Theoretical Optimum Temp., T_eq (K) Data required 569 [1] Data required
Reference [1] [2]

Diagram of the Thermodynamic Workflow

Below is a Graphviz diagram illustrating the general experimental workflow for determining the thermodynamic properties of a LOHC system, as described in the search results [1]. This can serve as a visual guide in your publication.

LOHC Thermodynamic Data Workflow Start Start: Target LOHC Molecule QC Step I: Quantum Chemical Calculations (G3MP2 method) Start->QC ExpData Step II: Empirical Methods & Experimental Data Start->ExpData PhaseProps Derive Liquid-Phase Enthalpy and Entropy QC->PhaseProps Gas-phase properties ExpData->PhaseProps Vaporization data ThermoProps Step III: Calculate Reaction Thermodynamics (ΔH°, ΔS°, ΔG°) PhaseProps->ThermoProps End Output: Thermodynamic Profile ThermoProps->End

References

computational vs experimental hexahydroindan properties

Author: Smolecule Technical Support Team. Date: February 2026

Overview of Computational and Experimental Data

The table below summarizes key findings from recent research relevant to obtaining hexahydroindan properties.

Aspect Computational Approach (Bayesian Ensemble) Experimental Approach (Catalytic Hydrogenation)
Source/Context Prediction of sustainable aviation fuel properties [1] Production from pyrolysis fuel oil (PFO) in a trickle-bed reactor [2]
Key Methodology Combining multiple predictive models using Bayesian Linear Regression (BLR) and Bayesian Neural Networks (BNN) [1]. Hydrogenation of polycyclic aromatic hydrocarbons (PAHs) in PFO over a Pt/γ-Al₂O₃ catalyst [2].

| Representative Quantitative Result | Mean Absolute Percentage Error (MAPE):

  • Mass Density: 0.57% (BLR), 0.42% (BNN)
  • Kinematic Viscosity: 9.02% (BLR), 6.79% (BNN) [1]. | Identified This compound derivatives among the main hydrogenation products, along with decalin derivatives and alkylated cyclohexanes [2]. | | Primary Utility | Provides robust property predictions with confidence levels, especially valuable when experimental data is limited [1]. | Confirms the actual formation and presence of the molecule of interest within a complex mixture. |

Detailed Experimental and Computational Protocols

Here is a closer look at the methodologies referenced in the table.

Experimental Protocol: Catalytic Hydrogenation for Product Formation

This protocol describes the process through which this compound derivatives were experimentally generated [2].

  • Catalyst Preparation: Pt/γ-Al₂O₃ catalysts were prepared using the incipient wetness impregnation method. A chloroplatinic acid hydrate solution was used to impregnate bead-type γ-Al₂O₃ supports, followed by drying at 100°C for 2 hours and calcination at 400°C for 3 hours [2].
  • Reaction Setup: The hydrogenation reaction was performed in a trickle-bed reactor operating under high pressure.
  • Feedstock: The feedstock was "PFO-cut," a fraction of pyrolysis fuel oil (PFO) derived from naphtha steam cracking, which is rich in polycyclic aromatic hydrocarbons (PAHs) [2].
  • Product Analysis: The resulting products were analyzed to determine their composition, which confirmed the presence of this compound derivatives among the main components [2].
Computational Protocol: Bayesian Ensemble for Property Prediction

This protocol outlines the ensemble method used to predict properties of complex mixtures, which can be analogous to predicting properties of specific compounds like this compound [1].

  • Model Framework: An ensemble model was created that combines and weighs predictions from multiple available property predictive methods.
  • Uncertainty Quantification: A probabilistic Bayesian approach was employed to generate predictions with confidence levels, crucial for handling limited experimental data and preventing overfitting.
  • Implementation: The study adopted both "interpretable" Bayesian regression and a "black-box" Bayesian neural network approach.
  • Output: The ensemble provided a single, more accurate prediction for properties like mass density and kinematic viscosity, with a quantified measure of uncertainty [1].

Workflow for Property Comparison

The following diagram illustrates a proposed workflow that integrates both computational and experimental approaches to compare and validate molecular properties, based on the concepts from the search results.

Workflow for Comparing Molecular Properties Start Start: Complex Mixture or Target Molecule CompPath Computational Pathway Start->CompPath ExpPath Experimental Pathway Start->ExpPath CompModel Define Predictive Models (e.g., for density, viscosity) CompPath->CompModel ExpSetup Design Experimental Setup (e.g., Catalytic Hydrogenation) ExpPath->ExpSetup Ensemble Apply Bayesian Ensemble (BNN, BLR) for Prediction CompModel->Ensemble Synthesis Synthesize and Separate Target Molecules ExpSetup->Synthesis PredResult Predicted Properties with Confidence Intervals Ensemble->PredResult MeasResult Experimentally Measured Properties Synthesis->MeasResult Compare Compare and Validate Results PredResult->Compare MeasResult->Compare

How to Proceed with Your Comparison

To create a definitive comparison guide for this compound, you can use the information above as a foundation and:

  • Search for Specific Data: Lookup predicted property values for this compound in computational chemistry databases and find published experimental measurements for properties like density, boiling point, or viscosity.
  • Reproduce the Workflow: Use the proposed workflow to structure your guide, filling in the specific computational models you choose and the experimental data you find.
  • Focus on Uncertainty: A key insight is to quantify and report uncertainty for both computational and experimental values, as neither method is perfectly precise [1].

References

Experimental & Computational Data on Hydrindanone Stability

Author: Smolecule Technical Support Team. Date: February 2026

A review article directly addresses the relative stability of cis- and trans-hydrindanones (the core structure of hexahydroindan) [1]. The study uses isomerization experiments and MM2 calculations to compare stabilities [1].

Key findings indicate that the common rule suggesting cis-hydrindanones are always more stable than trans-isomers does not always hold true [1]. The table below summarizes the core finding from this study:

Isomer Pair General Stability Trend Methods Used Key Finding
cis- vs trans-hydrindanone cis-isomer is generally more stable Isomerization experiments, MM2 calculations The rule that the cis-isomer is more stable is not universally true; exceptions exist [1].

Protocols for Computational Stability Analysis

To perform your own computational analysis of isomer stability, you can follow a general workflow. The diagram below outlines the key stages, from initial model building to final analysis.

workflow Start Start: Define Isomer Molecular Structure A 1. Geometry Optimization Start->A B 2. Conformational Search A->B C 3. Frequency Calculation B->C D 4. Energy Comparison & Analysis C->D End Report Relative Stability D->End

Here are detailed methodologies for the key stages shown in the workflow:

  • Initial Structure Preparation: Construct 3D models of the cis- and trans-hexahydroindan isomers using chemical drawing software (e.g., Avogadro, ChemDraw, GaussView) [1]. The MM2 force field was used in the cited study, which is suitable for organic molecules [1].

  • Geometry Optimization: Use computational chemistry software (e.g., Gaussian, GAMESS, ORCA) to optimize the geometry of each isomer. This finds the most stable configuration by minimizing the system's energy [1]. A common method for organic molecules is a Density Functional Theory (DFT) method like B3LYP with a basis set such as 6-31G(d).

  • Conformational Search: Systematically identify all low-energy conformers for each isomer using methods like molecular dynamics or stochastic search to ensure the global minimum is found [1].

  • Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry to confirm a true energy minimum (no imaginary frequencies) and to obtain thermochemical corrections for the Gibbs free energy, which is crucial for comparing stability at a given temperature.

  • Energy Comparison & Analysis: Compare the final electronic energies or, more accurately, the Gibbs free energies of the lowest-energy conformers for each isomer. The isomer with the lower (more negative) energy is the more stable one.

How to Enhance Your Analysis

The experimental data provides a starting point, but you can build a more robust guide with these suggestions:

  • Investigate Advanced Methods: The MM2 method is a classical approach. For higher accuracy, explore modern methods like Density Functional Theory (DFT) or ab initio methods (e.g., MP2), which can provide more reliable energy comparisons [1].
  • Contextualize with Literature: Search for primary research articles specifically on "this compound" or "hydrindane" to find quantitative stability data (energy differences) and crystal structure information (e.g., from Cambridge Structural Database) to validate computational models.
  • Broader Method Comparisons: For complex systems, you could incorporate insights from studies that compare different computational stability methods in other fields, such as the analysis of nonlinear periodic systems or electrochemical stability [2] [3].

References

hexahydroindan performance other bicyclic hydrocarbons

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Physicochemical Properties

The table below summarizes available data for hexahydroindan and another relevant bicyclic hydrocarbon, a 6-azabicyclo[3.1.1]heptane (6-N-BCHep) bioisostere, to illustrate key differences.

Property This compound (C₉H₁₆) [1] 6-N-BCHep (Bridged Bicyclic Bioisostere) [2]
Structure Type Fused Bicyclic Hydrocarbon Bridged Bicyclic Heteroaromatic Bioisostere
Molecular Formula C₉H₁₆ Not Specified (Contains Nitrogen)
Average Molecular Weight 124.227 g/mol Not Specified
Predicted LogP 4.43 (High lipophilicity) Designed for improved physicochemical profiles vs. flat aromatics
Rule of Five Compliance Yes (Bioavailability predicted) Designed to break the "rule-of-five" for new chemical space
Number of Rings 2 2 (Bridged system)
Role/Application Part of the human exposome; detected in blood. Bioisosteric replacement for aromatic rings (e.g., piperazine).

The data shows a clear distinction: this compound is a simple, highly lipophilic hydrocarbon, while scaffolds like 6-N-BCHep are specifically engineered to overcome the limitations of traditional planar structures and access new, drug-like chemical space [2].

Rationale for Bicyclic Hydrocarbons in Drug Discovery

Bicyclic structures are valuable in medicinal chemistry. Bridged bicyclic systems can serve as bioisosteres—replacements for aromatic rings or saturated heterocycles that improve a drug candidate's properties [2]. Replacing a common piperazine ring with a 6-N-BCHep, for example, alters key characteristics like molecular geometry and electron distribution, which can enhance selectivity, metabolic stability, or solubility [2].

Bicyclic scaffolds containing heteroatoms or specific functional groups can be tailored for functions such as redox activity. Dithia-bicyclic hydrocarbons show a high affinity for capturing electrons, especially in aqueous environments, making them suitable for drug carrier systems where a disulfide bond ruptures upon reduction to release a payload [3].

Experimental Insights

Detection of this compound: this compound has been identified in human blood as part of the "exposome"—the measure of all environmental exposures over a lifetime. It is not a naturally occurring metabolite but is detected in individuals exposed to the compound or its derivatives. Analysis is typically performed using mass spectrometry techniques like LC-MS/MS or GC-MS [1].

Synthesis of Bioisosteres: A visible light-mediated intramolecular [2+2] cycloaddition of aza-1,6-dienes has been developed to create bridged bicyclic bioisosteres. This method challenges the "rule-of-five" paradigm by selectively forming previously elusive 6-azabicyclo[3.1.1]heptanes (6-N-BCHeps). The protocol involves [2]:

  • Reaction Setup: Using a photoredox catalyst under visible light irradiation.
  • Key Innovation: Leveraging radical stabilization strategies to favor bridged bicycles over the traditionally favored fused bicycles.
  • Outcome: Provides a general synthesis for substituted 6-N-BCHeps, enabling substitution at every position around the ring for extensive structure-activity relationship (SAR) studies.

Experimental Workflow for Bicyclic Compound Evaluation

The following diagram outlines a generalized workflow for evaluating and comparing the performance of bicyclic hydrocarbons in a drug discovery context.

Start Start: Candidate Bicyclic Scaffold Synth Synthesis & Characterization Start->Synth Check1 Synthetic Feasibility? Synth->Check1 Comp Computational Analysis Prop Physicochemical Profiling Comp->Prop Check2 Properties Meet Target Profile? Prop->Check2 SAR Biological Assessment (SAR) Check3 Potency & Selectivity Achieved? SAR->Check3 Lead Lead Optimization & ADMET Studies End Preclinical Candidate Lead->End Check1->Start No Check1->Comp Yes Check2->Comp No Redesign Check2->SAR Yes Check3->SAR No Iterate Check3->Lead Yes

This workflow shows the multi-stage, iterative process from initial synthesis to a potential preclinical candidate, highlighting key decision points [2] [3].

References

validation group additivity methods hexahydroindan

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identification of Hexahydroindan

The table below summarizes the key identifiers for this compound from chemical databases, which are essential for any subsequent experimental or computational studies [1] [2].

Property Value
IUPAC Name Octahydro-1H-indene (with cis- and trans- isomers)
Molecular Formula C9H16
Average Molecular Mass 124.227 g/mol
CAS Registry Number 4551-51-3 (cis- isomer); 496-10-6 (mixed isomers)
Common Synonyms Hydrindane; Bicyclo[4.3.0]nonane; this compound [1] [2]

Methodology of Group Additivity

While not specific to this compound, one of the search results details a robust second-order group additivity method developed for estimating the heat capacities of liquid hydrocarbons [3]. The general workflow for developing and validating such a method is illustrated below, which also shows the specific case where data for this compound might be missing.

cluster_hex Path for a New Compound (e.g., this compound) Start Start: Develop Group Additivity Method DB Build Database of Experimental Values Start->DB Define Define Group Contributions and Corrections DB->Define H1 1. Search for Target Compound in Database DB->H1 Param Fit Temperature-Dependent Parameters Define->Param Test Test Method on Validation Set Param->Test End Publish Method & Performance Test->End H2 2. If Not Found: Apply Defined Groups to Predict Properties H1->H2 H3 3. Conduct Experiments to Measure Properties H2->H3 H4 4. Compare Prediction vs. Experiment to VALIDATE the Method H3->H4

The methodology involves several key stages [3]:

  • Database Construction: The method is built upon a large, critically evaluated database of experimental data (over 1300 organic liquids).
  • Group Definitions: It uses 29 distinct group contributions and 24 structural corrections to account for various hydrocarbon families, including alkanes and aromatics.
  • Temperature Dependence: Contributions are not single values but are expressed as polynomial functions of temperature, allowing for estimation from the melting point to the normal boiling point.
  • Performance: When tested, this method showed an average deviation of 1.9% from recommended values and outperformed other estimation techniques like the Lee-Kesler method.

References

hexahydroindan solvent properties compared traditional solvents

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Hexahydroindan

The table below summarizes the available identifying information for this compound, though key solvent property data is missing [1].

Property Value / Description
Common Name This compound [1]
Chemical Formula C9H16 [1]
Average Molecular Weight 124.227 g/mol [1]
IUPAC Name octahydro-1H-indene [1]
SMILES C1CC2CCCCC2C1 [1]
Class Polycyclic hydrocarbon [1]
logP (Predicted) 4.43 (ALOGPS); 3.22 (ChemAxon) [1]
Polar Surface Area 0 Ų [1]
Boiling Point Not Available
Melting Point Not Available
Water Solubility Not Available
Dielectric Constant Not Available
Dipole Moment Not Available
Toxicity Data Not Available

Methodology for Solvent Comparison

To objectively compare solvent performance, you can adapt the following experimental protocols. The workflow for this comparative analysis can be visualized as follows:

SolventEvaluation Solvent Comparison Workflow Start Start Evaluation PhysChem Physicochemical Property Analysis Start->PhysChem Chromato Chromatographic Performance PhysChem->Chromato Applic Application-Specific Testing Chromato->Applic Eval Multi-Criteria Decision Analysis Applic->Eval End Report Findings Eval->End

Physicochemical Property Analysis
  • Key Properties to Measure: Boiling point, melting point, vapor pressure, density, viscosity, refractive index, dielectric constant, dipole moment, and Hansen solubility parameters.
  • Experimental Protocol: Use standard ASTM methods. For example, determine boiling point using ASTM D1120, viscosity using a calibrated viscometer (ASTM D445), and density using a digital densitometer.
Chromatographic Performance
  • Objective: Assess performance as a mobile phase component in Reversed-Phase Liquid Chromatography (RP-LC) [2].
  • Experimental Setup:
    • Stationary Phases: Use at least three different columns (e.g., C18, diphenyl, perfluorinated phenyl) [2].
    • Test Mixtures: Prepare mixtures of non-polar and polar analytes.
    • Comparison Solvents: Test this compound against conventional solvents (Acetonitrile, Methanol) and established green solvents (Ethanol, Dimethyl Carbonate) [2].
  • Key Metrics: Measure retention factor, selectivity, plate number (efficiency), resolution, and peak asymmetry (tailing factor).
Application-Specific Testing
  • Extraction Efficiency: Test the extraction yield of a target natural product or pharmaceutical intermediate from a solid matrix. Compare against control solvents.
  • Reaction Solvent Performance: Use as a medium for a standard test reaction (e.g., esterification). Monitor reaction yield, rate, and byproduct formation.
Data Integration and Multi-Criteria Decision Analysis (MCDA)
  • Method: Use an algorithm like TOPSIS (Technique for Order Preference by Similarity to Ideal Solution) to integrate multiple performance criteria [2].
  • Criteria to Include: Combine performance data (e.g., resolution, run time) with environmental, health, and safety metrics [2].

Framework for a Comparative Data Table

Once you conduct experiments, you can structure your findings in a table like the one below. This is a template with example column headers.

Property / Metric This compound Acetonitrile Methanol Ethanol Dimethyl Carbonate
Dielectric Constant [Your Data] 37.5 32.7 24.6 3.1
Viscosity (cP @ 25°C) [Your Data] 0.34 0.55 1.08 0.63
RP-LC Resolution (Analyte X) [Your Data] [Reference Data] [Reference Data] [Reference Data] [Reference Data]
RP-LC Tailing Factor [Your Data] [Reference Data] [Reference Data] [Reference Data] [Reference Data]
TOPSIS Score [Your Data] [Reference Data] [Reference Data] [Reference Data] [Reference Data]

References

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XLogP3

4.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

496-10-6

Wikipedia

Hydrindane

Dates

Last modified: 08-15-2023

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